molecular formula C5H6BrNO B1279197 2-bromo-N-(prop-2-yn-1-yl)acetamide CAS No. 173208-24-7

2-bromo-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B1279197
CAS No.: 173208-24-7
M. Wt: 176.01 g/mol
InChI Key: FDXPMNDORQBUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(prop-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C5H6BrNO and its molecular weight is 176.01 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-N-(prop-2-ynyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXPMNDORQBUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457193
Record name 2-Bromo-N-(prop-2-ynyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173208-24-7
Record name 2-Bromo-N-(prop-2-ynyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N-(prop-2-yn-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-bromo-N-(prop-2-yn-1-yl)acetamide: A Bifunctional Tool for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Dual Functionality

In the landscape of chemical biology and covalent drug discovery, the rational design of molecular probes and inhibitors is paramount. 2-bromo-N-(prop-2-yn-1-yl)acetamide has emerged as a particularly valuable reagent due to its unique bifunctional architecture. It strategically combines a moderately reactive electrophile—the α-bromoacetamide moiety—with a versatile bioorthogonal handle, the terminal alkyne. This dual nature allows it to first, covalently and selectively engage nucleophilic amino acid residues, most notably cysteine, within protein targets, and second, to be visualized or linked to other molecules of interest via "click" chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A foundational understanding of a molecule's properties is critical for its effective application. This compound is a solid at room temperature with a molecular structure optimized for its dual roles.[1]

PropertyValueSource(s)
CAS Number 173208-24-7[2]
Molecular Formula C₅H₆BrNO[1][2]
Molecular Weight 176.01 g/mol [1][2]
IUPAC Name This compound
Physical Form Solid[1]
Purity Typically ≥97%[1]
Boiling Point (Predicted) 306.5 ± 27.0 °C[2]
Density (Predicted) 1.544 ± 0.06 g/cm³[2]
pKa (Predicted) 12.21 ± 0.46[2]

Synthesis and Characterization

The synthesis of this compound is a straightforward and high-yielding process, making it readily accessible for research purposes. The most common and logical synthetic route is the acylation of propargylamine with a bromoacetyl halide.

Rationale for Synthetic Strategy

The chosen method involves the reaction of a primary amine (propargylamine) with an acyl halide (bromoacetyl bromide or chloride). This is a classic, robust nucleophilic acyl substitution reaction. Propargylamine serves as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting propargylamine, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are relatively inert and effectively dissolve the reactants.[3]

Detailed Experimental Protocol: Synthesis

Materials:

  • Propargylamine

  • Bromoacetyl bromide (or bromoacetyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Halide: While stirring vigorously, add a solution of bromoacetyl bromide (1.0 eq.) in anhydrous DCM dropwise to the cooled amine solution. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and excess acyl halide. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • ¹H NMR: Expected signals include a triplet for the acetylenic proton (~2.2-2.5 ppm), a doublet of doublets for the methylene group adjacent to the nitrogen (~4.1-4.3 ppm), a singlet for the brominated methylene group (~3.8-4.0 ppm), and a broad singlet for the amide proton (~6.5-7.5 ppm).

  • ¹³C NMR: Key signals will correspond to the acetylenic carbons (~70-80 ppm), the methylene carbons, and the carbonyl carbon (~165 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks corresponding to [M+H]⁺ and [M+Na]⁺.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from its two distinct reactive centers, which can be addressed orthogonally.

The α-Bromoacetamide: A Cysteine-Targeted Warhead

The α-bromoacetamide moiety is a well-established electrophilic "warhead" for covalently modifying proteins.[4] It reacts preferentially with soft nucleophiles, with the thiol side chain of cysteine residues being the primary biological target.

Mechanism of Action: The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[4] The deprotonated thiolate form of a cysteine residue, which is often stabilized within an enzyme's active site, acts as the nucleophile. It attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion, which is an excellent leaving group. This forms a stable, irreversible thioether bond between the compound and the protein.[5][6]

Caption: SN2 mechanism of covalent modification of a cysteine residue.

The reactivity of α-haloacetamides can be tuned; bromoacetamides are generally more reactive than their chloroacetamide counterparts but less prone to off-target reactions than iodoacetamides.[7][8] This makes the bromo-derivative a balanced choice for many targeted covalent applications.

The Terminal Alkyne: A Bioorthogonal Handle for Click Chemistry

The propargyl group provides a terminal alkyne, a key functional group for bioorthogonal chemistry. It does not react with biological nucleophiles under physiological conditions, making it an inert handle until a specific reaction partner is introduced.

Mechanism of Action (CuAAC): The most common application of the terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the alkyne reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to rapidly and specifically form a stable 1,2,3-triazole ring. This allows for the attachment of reporter tags such as fluorophores (e.g., TAMRA-azide) or affinity handles (e.g., Biotin-azide) for downstream analysis.

G Protein_Probe Protein-S-Probe-Alkyne Final_Product Protein-S-Probe-[Triazole]-Reporter Protein_Probe->Final_Product Reporter_Azide Reporter-N3 (e.g., Biotin-N3) Reporter_Azide->Final_Product Catalyst Cu(I) Catalyst Catalyst->Final_Product Catalyzes Cycloaddition

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Applications in Research and Drug Development

The unique properties of this compound enable its use in several powerful experimental strategies.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to study enzyme function directly in complex biological systems.[9][10] In this context, this compound functions as an activity-based probe (ABP).[11][12]

Causality in Experimental Design: The probe is designed to label the active sites of enzymes because catalytically active residues, like cysteine, are often in a microenvironment that enhances their nucleophilicity.[12] By labeling only the active fraction of an enzyme family, ABPP provides a functional readout of the proteome that is not achievable with traditional expression-based proteomics.

Self-Validating Protocol: Competitive ABPP A key strength of ABPP is its use in identifying the targets of a novel, uncharacterized inhibitor.

  • Proteome Incubation: A proteome (e.g., cell lysate) is pre-incubated with a potential inhibitor or a vehicle control (e.g., DMSO).

  • Probe Labeling: this compound is added to the proteome. It will label the active sites of its target enzymes that were not blocked by the pre-incubated inhibitor.

  • Click Reaction: An azide-tagged reporter (e.g., Biotin-azide) is "clicked" onto the alkyne handle of the now protein-bound probe.

  • Enrichment & Analysis: Biotinylated proteins are enriched using streptavidin beads.

  • Identification: The enriched proteins are digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in signal for a particular protein in the inhibitor-treated sample compared to the control sample validates it as a target of that inhibitor.

G Proteome Proteome (Cell Lysate) Inhibitor Test Inhibitor Proteome->Inhibitor Pre-incubation Vehicle Vehicle (DMSO) Proteome->Vehicle Pre-incubation Probe Add Alkyne Probe (this compound) Inhibitor->Probe Vehicle->Probe Click Click Chemistry with Reporter-Azide (e.g., Biotin-N3) Probe->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Result Identify Inhibitor Targets (Proteins with reduced signal) MS->Result

Caption: Workflow for a competitive Activity-Based Protein Profiling experiment.

Targeted Covalent Inhibitor Development

Targeted covalent inhibitors (TCIs) offer distinct advantages, including high potency and prolonged duration of action, as they form a permanent bond with their target.[13] The α-bromoacetamide group serves as an effective warhead for TCIs targeting non-catalytic or allosteric cysteines, provided a recognition element is included in the molecule to guide it to the desired target protein.[4]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, its hazards can be inferred from related compounds like 2-bromoacetamide.

  • Toxicity: 2-bromoacetamide is classified as toxic if swallowed and can cause severe skin burns and eye damage.[14]

  • Handling: As an alkylating agent, this compound should be handled with extreme care. Always use personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

Conclusion

This compound is a powerful and versatile chemical tool. Its bifunctional nature as both a covalent warhead and a bioorthogonal reporter makes it an invaluable asset for chemical biologists and drug discovery scientists. By enabling the covalent capture and subsequent identification of protein targets, it facilitates a deeper understanding of enzyme function and provides a direct path for the discovery and validation of novel covalent therapeutics. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in a research setting.

References

  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

  • Google Patents. (2009). CN101550090B - Method for synthesizing bromoacetamide.
  • Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide.
  • PubChem. (n.d.). 2-Bromoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1399.
  • ResearchGate. (2024). Propargylation of a hydroxy-terminated polymer?. Retrieved from [Link]

  • Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Journal of Proteomics, 228, 103920.
  • Hara, Y., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of the American Chemical Society, 145(27), 14787–14797.
  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379.
  • MDPI. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Retrieved from [Link]

  • Semantic Scholar. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Trevisiol, A., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(10), 1771–1779.
  • Roberts, A. M., et al. (2017). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 3(9), 945–955.
  • ResearchGate. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]

  • ResearchGate. (2024). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Retrieved from [Link]

  • PubMed. (2022). Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Solvent-Free Addition Reaction of Propargyl Bromide and Aldimines Mediated by Activated Zinc Powder. Retrieved from [Link]

  • ResearchGate. (2024). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

  • Chen, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6896–6919.
  • Zhang, M., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 19(6), 2423–2433.
  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1(1), 17–33.
  • ResearchGate. (2021). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]

  • bioRxiv. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-bromo-N-(prop-2-yn-1-yl)acetamide: A Key Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-bromo-N-(prop-2-yn-1-yl)acetamide, a vital bifunctional molecule in modern chemical biology and drug development. Its unique structure, featuring a reactive α-bromoacetamide electrophile and a versatile terminal alkyne, makes it an invaluable tool for bioconjugation, probe development, and the construction of complex molecular architectures.[1] This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug discovery, offering field-proven insights into the causality behind experimental choices and protocols.

Strategic Overview: The Chemistry of Amide Bond Formation

The synthesis of this compound is fundamentally an exercise in amide bond formation via nucleophilic acyl substitution. The most direct and widely employed strategy involves the acylation of propargylamine (prop-2-yn-1-amine) with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride.

Causality of Reagent Selection:

  • Propargylamine: This primary amine serves as the nucleophile. Its terminal alkyne group remains a spectator during the acylation but is crucial for subsequent applications, most notably copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry).

  • Bromoacetyl Halide: This reagent is the electrophilic acylating agent. The presence of the bromine atom alpha to the carbonyl group creates a highly reactive site for subsequent nucleophilic substitution (e.g., with cysteine thiols in proteins), while the acyl halide is an excellent leaving group, ensuring a rapid and efficient reaction with the amine.[2]

  • Base: An acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. It neutralizes the hydrohalic acid (HBr or HCl) generated during the reaction, preventing the protonation and deactivation of the propargylamine nucleophile and driving the reaction to completion.

Reaction Mechanism

The reaction proceeds through a classic nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of propargylamine attacks the electrophilic carbonyl carbon of the bromoacetyl halide. This forms a tetrahedral intermediate, which then collapses, expelling the halide ion as a leaving group and forming the stable amide bond. The base then deprotonates the newly formed ammonium ion.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Propargylamine Propargylamine (Nucleophile) Intermediate Tetrahedral Intermediate Propargylamine->Intermediate Nucleophilic Attack Bromoacetyl Bromoacetyl Bromide (Electrophile) Bromoacetyl->Intermediate Product This compound Intermediate->Product Collapse & Leaving Group Expulsion Byproduct Triethylammonium Bromide Product->Byproduct Proton Transfer Base Triethylamine (Base) Base->Product

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and purity. Each step includes justifications to ensure the trustworthiness of the outcome.

Materials and Equipment
Reagents & Solvents Grade Supplier Example
Propargylamine≥98%Sigma-Aldrich
Bromoacetyl bromide98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, distilledFisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aq. NaHCO₃ReagentLab-prepared
Brine (Saturated aq. NaCl)ReagentLab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)ReagentVWR
Silica Gel230-400 meshSorbent Technologies

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure

Safety First: This reaction must be performed in a certified chemical fume hood. Bromoacetyl bromide is a severe lachrymator and is corrosive. Propargylamine is flammable and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[3][4]

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere of nitrogen, add propargylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M relative to propargylamine). Cool the flask to 0 °C using an ice bath.

    • Expertise & Experience: Using an inert atmosphere and anhydrous solvent is critical to prevent the hydrolysis of the highly reactive bromoacetyl bromide. Cooling to 0 °C controls the initial exotherm of the reaction, preventing side reactions and degradation.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

    • Trustworthiness: A slight excess of the base ensures complete neutralization of the HBr byproduct.

  • Acylating Agent Addition: Dissolve bromoacetyl bromide (1.05 eq) in a small amount of anhydrous DCM and add it to an addition funnel. Add the solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

    • Expertise & Experience: Slow, dropwise addition is paramount. A rapid addition can lead to an uncontrolled exotherm and potential dimerization or polymerization side products. A slight excess of the acylating agent ensures full consumption of the starting amine.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting propargylamine spot is no longer visible.

  • Work-up & Extraction:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any remaining acid) and then with brine (to reduce the solubility of organic material in the aqueous layer).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Expertise & Experience: This aqueous work-up effectively removes the triethylammonium bromide salt and other water-soluble impurities, providing a crude product suitable for purification.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Trustworthiness: Column chromatography is the gold standard for separating the desired product from unreacted starting materials and non-polar impurities, yielding a product of high purity. The polarity of the eluent should be determined by prior TLC analysis.

Data Summary & Characterization

Compound Property Value Reference
CAS Number173208-24-7[5]
Molecular FormulaC₅H₆BrNO[6]
Molecular Weight176.01 g/mol [5][6]
AppearanceSolid[6]
IUPAC NameThis compound

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of all protons and their respective chemical environments.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • FT-IR: To identify characteristic functional group vibrations (e.g., C=O stretch of the amide, N-H stretch, and the C≡C-H stretch of the alkyne).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety and Handling

Handling of the reagents and product requires strict adherence to safety protocols.

  • Engineering Controls: Always work within a certified chemical fume hood to avoid inhalation of volatile and corrosive vapors.[7] An eyewash station and safety shower must be readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.[8]

    • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (nitrile is a suitable choice).[8]

    • Respiratory: Not typically required if work is performed in a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[4] Keep the container tightly closed when not in use.[7]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound is a straightforward yet powerful procedure that yields a highly valuable chemical tool. By understanding the underlying principles of nucleophilic acyl substitution and adhering to a robust, well-controlled experimental protocol, researchers can reliably produce this bifunctional reagent in high purity. Careful attention to safety, particularly when handling the lachrymatory bromoacetyl bromide, is essential for a successful and safe synthesis.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
  • Organic Syntheses. Acetamide, N-bromo-.
  • CymitQuimica. (n.d.). This compound-B2431.
  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • ChemicalBook. (n.d.). This compound CAS#: 173208-24-7.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - N-Bromoacetamide.
  • BenchChem. (n.d.). 2-Bromoacetamide synthesis and purification methods.
  • ECHEMI. (n.d.). 2-bromo-N-ethyl-acetamide SDS, 5327-00-4 Safety Data Sheets.
  • PENTA. (2023). Acetamide - SAFETY DATA SHEET.
  • PubMed Central (PMC). (n.d.). Advances in Bioconjugation.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%.
  • PubChem. (n.d.). 2-Bromoacetamide.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-bromo-N-(prop-2-yn-1-yl)acetamide as a Covalent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Tool for Cysteine-Centric Proteomics

In the landscape of chemical biology and drug discovery, the ability to selectively target and identify functional proteins within their native environment is paramount. 2-bromo-N-(prop-2-yn-1-yl)acetamide has emerged as a powerful and versatile covalent probe for the interrogation of cysteine residues, which are frequently implicated in catalysis, regulation, and protein-protein interactions. This guide provides a comprehensive overview of the core mechanism of action of this probe, its applications in activity-based protein profiling (ABPP), and detailed protocols for its utilization in a research setting.

The unique bifunctional architecture of this compound, comprising a reactive bromoacetamide warhead and a bioorthogonal propargyl handle, underpins its utility. The bromoacetamide moiety facilitates the covalent and irreversible modification of nucleophilic cysteine residues, while the terminal alkyne enables the subsequent attachment of reporter molecules via "click chemistry." This dual functionality allows for the selective labeling, identification, and enrichment of targeted proteins from complex biological systems.

Core Mechanism of Action: Covalent Modification of Cysteine Residues

The primary mechanism of action of this compound is the irreversible alkylation of the thiol group of cysteine residues within proteins. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Key Steps in the Covalent Modification:

  • Deprotonation of the Cysteine Thiol: The reactivity of the cysteine thiol is highly dependent on its protonation state. In a physiological environment, the thiol group (-SH) exists in equilibrium with its deprotonated, more nucleophilic thiolate form (-S⁻). The local microenvironment of the cysteine residue, including the presence of nearby basic amino acids, can significantly influence its pKa and favor the formation of the thiolate.

  • Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic carbon atom of the bromoacetamide moiety. This carbon is rendered electrophilic by the electron-withdrawing effects of the adjacent bromine atom and the carbonyl group.

  • Displacement of the Bromide Leaving Group: The nucleophilic attack results in the formation of a new carbon-sulfur bond and the concomitant displacement of the bromide ion, which is a good leaving group.

  • Formation of a Stable Thioether Linkage: The final product is a stable, irreversible thioether linkage between the probe and the cysteine residue of the target protein.

The specificity of this compound for cysteine residues is attributed to the high nucleophilicity of the thiolate anion compared to other nucleophilic residues in proteins at physiological pH. However, at higher pH or with prolonged incubation times, some reactivity with other nucleophilic amino acids such as lysine, histidine, and methionine may occur.

The Role of the Propargyl Group: A Gateway for Bioorthogonal Chemistry

The N-(prop-2-yn-1-yl) portion of the molecule, which contains a terminal alkyne, serves as a bioorthogonal handle. This functional group is generally unreactive with biological macromolecules, ensuring that it does not interfere with the initial covalent labeling event. Its true utility is realized in the second stage of the experimental workflow, where it enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This highly efficient and specific reaction allows for the attachment of a wide array of reporter tags to the alkyne-modified proteins. These tags can include:

  • Fluorophores: For visualization and quantification of labeled proteins by in-gel fluorescence scanning or fluorescence microscopy.

  • Biotin: For the enrichment and purification of labeled proteins using streptavidin-based affinity chromatography, followed by identification via mass spectrometry.

  • Reporter Ions: For multiplexed quantitative proteomics applications.

Application in Activity-Based Protein Profiling (ABPP)

This compound is an exemplary probe for activity-based protein profiling (ABPP), a powerful chemical proteomics strategy for the functional characterization of enzymes and other proteins in complex biological systems.

The ABPP Workflow using this compound:

The general workflow for an ABPP experiment using this probe can be summarized as follows:

  • Labeling: A biological sample (e.g., cell lysate, tissue homogenate, or even live cells) is incubated with this compound. The probe will covalently label the accessible and reactive cysteine residues of proteins in the sample.

  • Click Chemistry: The alkyne-labeled proteins are then subjected to a CuAAC reaction with an azide-functionalized reporter tag (e.g., azide-fluorophore or azide-biotin).

  • Analysis:

    • For visualization: If a fluorescent tag is used, the labeled proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning.

    • For identification: If a biotin tag is used, the labeled proteins are enriched on streptavidin beads, washed to remove non-biotinylated proteins, and then digested on-bead (e.g., with trypsin). The resulting peptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.

ABPP_Workflow cluster_labeling Step 1: Covalent Labeling cluster_click Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Downstream Analysis BiologicalSample Biological Sample (e.g., Cell Lysate) LabeledProteins Alkyne-Labeled Proteins BiologicalSample->LabeledProteins Incubation Probe This compound Probe->LabeledProteins TaggedProteins Reporter-Tagged Proteins LabeledProteins->TaggedProteins CuAAC Click Chemistry ReporterTag Azide-Reporter (e.g., Biotin-Azide) ReporterTag->TaggedProteins Enrichment Streptavidin Enrichment TaggedProteins->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Protein Identification LCMS->Identification

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific experimental systems.

Protocol 1: In Vitro Labeling of a Protein Lysate
  • Prepare Protein Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Covalent Labeling:

    • Dilute the protein lysate to a final concentration of 1-2 mg/mL in lysis buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Add the probe to the lysate to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the following reagents in order:

      • Azide-biotin stock solution (10 mM in DMSO) to a final concentration of 100 µM.

      • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water) to a final concentration of 1 mM.

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (1.7 mM in DMSO) to a final concentration of 100 µM.

      • Copper(II) sulfate stock solution (50 mM in water) to a final concentration of 1 mM.

    • Vortex briefly and incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins (for Mass Spectrometry):

    • Add streptavidin-agarose beads (pre-washed with lysis buffer) to the reaction mixture.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer, followed by a high-salt wash (e.g., 1 M NaCl), and finally with a denaturing buffer (e.g., 8 M urea).

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides for LC-MS/MS analysis.

Data Presentation

Table 1: Representative Reactivity of Cysteine-Targeting Probes

Probe TypeReactive GroupTypical Target ResidueReaction Mechanism
This compound BromoacetamideCysteineSN2
Iodoacetamide-alkyneIodoacetamideCysteineSN2
Acrylamide-alkyneMichael acceptorCysteineMichael Addition
Fluorophosphonate-alkyneFluorophosphonateSerineNucleophilic Acyl Substitution

Conclusion and Future Perspectives

This compound stands as a valuable tool in the chemical biologist's arsenal for the study of protein function, particularly in the context of cysteine reactivity. Its straightforward mechanism of action, coupled with the versatility of bioorthogonal chemistry, allows for a wide range of applications, from the identification of novel drug targets to the elucidation of complex signaling pathways. Future developments in this area may focus on the design of next-generation probes with enhanced selectivity for specific cysteine sub-proteomes or the incorporation of cleavable linkers to facilitate more advanced proteomic workflows. The continued application of such probes will undoubtedly deepen our understanding of the intricate roles that cysteine residues play in health and disease.

References

  • General Principles of Covalent Modification: For a foundational understanding of the chemical principles underlying the reaction of electrophilic probes with protein nucleophiles, please refer to textbooks on organic and bioorganic chemistry.
  • Activity-Based Protein Profiling (ABPP)

    • Title: Activity-Based Protein Profiling: Chemical Probes for Elucid
    • Source: N
    • URL: [Link]

  • Click Chemistry in Chemical Biology

    • Title: Click Chemistry: A Powerful Tool for Pharmaceutical Sciences
    • Source: Pharmaceutical Research
    • URL: [Link]

  • Cysteine Reactivity Profiling

    • Title: Global profiling of cysteine reactivity and ligandability in the human proteome
    • Source: N
    • URL: [Link]

  • Iodoacetamide as a Cysteine-Reactive Probe

    • Title: Iodoacetamide
    • Source: Wikipedia
    • URL: [Link]

An In-Depth Technical Guide to the Reactivity of 2-bromo-N-(prop-2-yn-1)acetamide with Cysteine: A Chemoselective Tool for Bioconjugation and Chemoproteomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and practical applications of 2-bromo-N-(prop-2-yn-1)acetamide, a bifunctional reagent designed for the selective modification of cysteine residues in peptides and proteins. We will delve into the fundamental principles governing its reactivity, including the mechanism of covalent bond formation, the influence of experimental conditions, and its utility as a probe for downstream bioorthogonal ligations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical tool for applications ranging from protein labeling and activity-based protein profiling (ABPP) to the development of targeted covalent inhibitors.

Introduction: The Significance of Cysteine and its Selective Modification

Cysteine, with its nucleophilic thiol side chain, is a unique amino acid that plays pivotal roles in protein structure, catalysis, and redox signaling. Its relatively low abundance and distinct reactivity make it an attractive target for selective chemical modification.[1] The ability to specifically label cysteine residues allows for the introduction of a wide array of functionalities, including fluorescent dyes, affinity tags, and handles for subsequent bioorthogonal reactions.[1]

Among the various chemical moieties employed for cysteine modification, haloacetamides have emerged as a robust and widely used class of reagents.[2] This guide focuses on a specific haloacetamide, 2-bromo-N-(prop-2-yn-1)acetamide, which incorporates a terminal alkyne group. This "clickable" handle significantly expands the utility of the initial cysteine labeling, enabling a two-step approach to protein functionalization through highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[3]

The Reagent: 2-bromo-N-(prop-2-yn-1)acetamide

2-bromo-N-(prop-2-yn-1)acetamide is a hetero-bifunctional molecule featuring two key reactive centers:

  • α-Bromoacetamide: This electrophilic moiety serves as the cysteine-reactive "warhead."

  • N-propargyl group: The terminal alkyne provides a bioorthogonal handle for subsequent "click" chemistry reactions.

The strategic combination of these two functionalities allows for a versatile two-step protein modification strategy.

Synthesis of 2-bromo-N-(prop-2-yn-1)acetamide

The synthesis of 2-bromo-N-(prop-2-yn-1)acetamide can be achieved through a straightforward acylation of propargylamine with bromoacetyl bromide or bromoacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran.

A representative synthetic scheme is as follows:

G cluster_reactants Reactants cluster_product Product Propargylamine Propargylamine Reaction + Propargylamine->Reaction Bromoacetyl_bromide Bromoacetyl Bromide Bromoacetyl_bromide->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction in Dichloromethane Product 2-bromo-N-(prop-2-yn-1)acetamide Reaction->Product

Caption: Synthetic scheme for 2-bromo-N-(prop-2-yn-1)acetamide.

The Reaction with Cysteine: Mechanism and Kinetics

The covalent modification of cysteine by 2-bromo-N-(prop-2-yn-1)acetamide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the cysteine thiol attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group and the formation of a stable thioether bond.

The SN2 Reaction Mechanism

SN2_Mechanism reagents Cysteine Thiolate 2-bromo-N-(prop-2-yn-1)acetamide transition_state Transition State reagents:cys->transition_state Nucleophilic Attack reagents:reagent->transition_state product Cysteine Adduct Bromide Ion transition_state->product Bond Formation & Leaving Group Departure

Caption: SN2 reaction mechanism of cysteine with the reagent.

The rate of this reaction is dependent on the concentration of both the cysteine residue and the alkylating agent.

The Critical Role of pH

The reactivity of the cysteine thiol is highly dependent on its protonation state. The deprotonated form, the thiolate anion (Cys-S-), is a significantly stronger nucleophile than the protonated thiol (Cys-SH). The pKa of the cysteine thiol group in peptides and proteins typically ranges from 8.0 to 9.0. Therefore, the rate of the alkylation reaction increases with increasing pH, as a larger fraction of cysteine residues exist in the more reactive thiolate form.

For optimal reactivity and to minimize potential side reactions, the alkylation is typically carried out at a pH between 7.0 and 8.5. At higher pH values, the risk of hydrolysis of the reagent and modification of other nucleophilic amino acid side chains, such as lysine, increases.

Experimental Protocol: Cysteine Modification and Downstream Click Chemistry

The following protocol provides a general framework for the labeling of a cysteine-containing peptide or protein with 2-bromo-N-(prop-2-yn-1)acetamide and subsequent conjugation via CuAAC. Optimization of specific parameters, such as reagent concentrations, reaction times, and buffer conditions, may be necessary for different biological targets.

Materials and Reagents
  • Cysteine-containing peptide or protein

  • 2-bromo-N-(prop-2-yn-1)acetamide

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • Azide-functionalized reporter molecule (e.g., azide-fluorophore, azide-biotin)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology

Experimental_Workflow cluster_alkylation Part 1: Cysteine Alkylation cluster_click Part 2: Click Chemistry Ligation start Start: Cysteine-containing Protein reduction 1. Reduction of Disulfide Bonds (with TCEP) start->reduction alkylation 2. Alkylation with 2-bromo-N-(prop-2-yn-1)acetamide reduction->alkylation removal 3. Removal of Excess Reagent (e.g., Desalting Column) alkylation->removal alkyne_protein Alkyne-Modified Protein removal->alkyne_protein click_reagents 4. Prepare Click Reaction Mix (Azide-reporter, CuSO4, THPTA) alkyne_protein->click_reagents initiation 5. Initiate Click Reaction (add Sodium Ascorbate) click_reagents->initiation incubation 6. Incubate at Room Temperature initiation->incubation purification 7. Purify Labeled Protein incubation->purification end End: Labeled Protein purification->end

Caption: Experimental workflow for cysteine modification and click chemistry.

Detailed Steps:

  • Reduction of Disulfide Bonds:

    • Dissolve the cysteine-containing peptide or protein in PBS (pH 7.4).

    • Add a 10-fold molar excess of TCEP to reduce any existing disulfide bonds.

    • Incubate at room temperature for 30 minutes.

  • Alkylation with 2-bromo-N-(prop-2-yn-1)acetamide:

    • Prepare a stock solution of 2-bromo-N-(prop-2-yn-1)acetamide in DMSO.

    • Add a 10- to 50-fold molar excess of the reagent to the reduced protein solution. The optimal excess should be determined empirically.

    • Incubate at room temperature for 1-2 hours in the dark.

  • Removal of Excess Reagent:

    • Remove unreacted 2-bromo-N-(prop-2-yn-1)acetamide using a desalting column or through buffer exchange. This step is crucial to prevent interference with the subsequent click reaction.

  • Click Chemistry Ligation (CuAAC):

    • To the alkyne-modified protein, add the azide-functionalized reporter molecule (1.5 to 5 equivalents relative to the protein).

    • Add a pre-mixed solution of CuSO4 and THPTA (final concentration of CuSO4: 50-100 µM).

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration: 1-5 mM).

    • Incubate at room temperature for 1-2 hours.

  • Purification and Characterization:

    • Purify the final labeled protein conjugate using appropriate chromatography techniques (e.g., size-exclusion, affinity chromatography).

    • Characterize the product by mass spectrometry to confirm the covalent modification and subsequent ligation.

Characterization by Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the successful modification of cysteine residues. The covalent adduction of 2-bromo-N-(prop-2-yn-1)acetamide results in a specific mass shift that can be readily detected.

Modification StepExpected Mass Shift (Monoisotopic)
Alkylation with 2-bromo-N-(prop-2-yn-1)acetamide+95.984 Da
Subsequent CuAAC with a generic azide (e.g., Azido-PEG4)+217.132 Da (example)

Tandem mass spectrometry (MS/MS) can be employed to pinpoint the exact site of modification within a peptide sequence by identifying the fragment ions that carry the mass shift.

Applications in Research and Drug Discovery

The ability to selectively introduce a bioorthogonal alkyne handle onto cysteine residues opens up a vast array of applications in chemical biology and drug development.

  • Chemoproteomics: 2-bromo-N-(prop-2-yn-1)acetamide can be used as a probe to identify and quantify reactive cysteine residues across the proteome.[4] This approach, often referred to as activity-based protein profiling (ABPP), provides insights into the functional state of enzymes and other proteins.[5]

  • Bioconjugation: The alkyne-modified proteins can be conjugated with a wide variety of molecules, including fluorescent dyes for imaging, biotin for affinity purification, or polyethylene glycol (PEG) to improve pharmacokinetic properties.[1]

  • Targeted Covalent Inhibitors: The bromoacetamide moiety can serve as a warhead for the development of targeted covalent inhibitors that irreversibly bind to a cysteine residue in the active site of a target protein. The propargyl group can be used to attach other functionalities to modulate the inhibitor's properties.

  • Drug Discovery: This reagent can be used in fragment-based drug discovery to identify cysteine residues that are accessible for covalent modification, thereby guiding the design of more potent and selective drugs.[6]

Selectivity and Potential Off-Target Reactivity

While 2-bromo-N-(prop-2-yn-1)acetamide exhibits a high degree of selectivity for cysteine residues, particularly at near-neutral pH, the potential for off-target reactivity with other nucleophilic amino acids should be considered. At higher pH values or with prolonged incubation times, modification of lysine, histidine, and the N-terminus can occur. It is therefore essential to carefully optimize reaction conditions to maximize cysteine selectivity.

Conclusion

2-bromo-N-(prop-2-yn-1)acetamide is a powerful and versatile chemical tool for the selective modification of cysteine residues. Its bifunctional nature, combining a cysteine-reactive warhead with a bioorthogonal alkyne handle, enables a wide range of applications in bioconjugation, chemoproteomics, and drug discovery. By understanding the underlying chemical principles and carefully optimizing experimental protocols, researchers can effectively harness the reactivity of this reagent to advance their scientific investigations.

References

  • Chen, F. J., & Gao, J. (2022). Fast Cysteine Bioconjugation Chemistry. Concepts in Magnetic Resonance Part A, 2022, 1-18.
  • Chalker, J. M., Bernardes, G. J., & Davis, B. G. (2011). A “click” approach to the dual labelling of proteins.
  • Fu, L., Dong, S., & Xie, Y. (2017). Quantitative thiol reactivity profiling of the human proteome.
  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl) acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
  • Gyurcsik, B., & Nagy, P. (2000). Cysteine chemistry. Current organic chemistry, 4(8), 757-781.
  • Hermanson, G. T. (2013).
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
  • Kuznetsova, K. G., Solovyeva, E. M., Kuzikov, A. V., Gorshkov, M. V., & Moshkovskii, S. A. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(1), 18-29.
  • Li, Y., & Xian, M. (2013). Reagents for cysteine-specific bioconjugation. Current protocols in chemical biology, 5(4), 281-300.
  • Morral, C., Stanisavljevic, J., et al. (2020). Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. STAR protocols, 1(2), 100103.
  • Niphakis, M. J., & Cravatt, B. F. (2014). Chemoproteomic strategies for identifying and targeting functional cysteine residues. Annual review of biochemistry, 83, 341-377.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. (2010). Quantitative proteomics identifies a wealth of uncharacterized singleton and tandem cysteine residues in the human proteome.
  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Yang, J., & Seley-Radtke, K. L. (2012). A “click” chemistry-based approach to the synthesis of base-modified nucleosides. Current protocols in nucleic acid chemistry, 49(1), 1-23.
  • Zhang, C., & Liu, Y. (2016). Recent advances in cysteine-based bioconjugation. Tetrahedron Letters, 57(40), 4439-4452.
  • Zhang, M., & Chen, X. (2016). Cysteine-selective protein bioconjugation.
  • Ziegler, C. G., & Cravatt, B. F. (2020). How covalent drugs discovered by chemoproteomics are changing the pharmacological landscape. Accounts of chemical research, 53(10), 2378-2389.

Sources

The Alkyne-Functionalized Covalent Probe: A Technical Guide to 2-Bromo-N-(prop-2-yn-1-yl)acetamide for Advanced Chemoproteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Covalent Targeting and Bioorthogonal Chemistry

In the landscape of modern chemical biology and drug discovery, the quest for precise tools to interrogate complex biological systems is paramount. 2-Bromo-N-(prop-2-yn-1-yl)acetamide has emerged as a powerful bifunctional chemical probe, ingeniously designed to bridge the gap between covalent protein modification and bioorthogonal chemistry. This molecule integrates two key chemical motifs: a reactive bromoacetamide "warhead" and a versatile propargyl (alkyne) "handle".

The bromoacetamide moiety serves as a soft electrophile, demonstrating a pronounced reactivity towards nucleophilic amino acid residues, most notably the thiol group of cysteine.[1] This targeted covalent interaction allows for the irreversible labeling of proteins, providing a durable snapshot of protein activity or accessibility. Cysteine-targeted covalent modulation is a well-established and highly effective strategy in drug discovery.[2]

The terminal alkyne group, on the other hand, is a bioorthogonal handle that remains chemically inert within the complex milieu of the cell until it is specifically addressed.[3][4] This handle is primed for participation in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[2][5][6] This allows for the subsequent attachment of a wide array of reporter molecules, such as fluorophores for imaging or biotin for affinity purification and mass spectrometry-based identification.[7]

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its application in advanced chemoproteomic workflows. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tool for target identification, validation, and the development of novel covalent therapeutics.

Synthesis and Characterization

The synthesis of this compound is a straightforward N-acylation reaction. A reliable method involves the reaction of propargylamine with bromoacetyl bromide or bromoacetyl chloride in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Proposed Synthetic Protocol

A common and effective method for the synthesis of N-substituted bromoacetamides involves the reaction of an amine with bromoacetyl bromide.[8]

Materials:

  • Propargylamine

  • Bromoacetyl bromide

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve propargylamine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine or DIPEA (1.1 equivalents) to the solution.

  • Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis cluster_reactants Reactants Propargylamine Propargylamine Product This compound Propargylamine->Product BromoacetylBromide Bromoacetyl Bromide BromoacetylBromide->Product Base Base (e.g., TEA) Base->Product Solvent DCM, 0°C to RT Solvent->Product

Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Property Value
CAS Number 173208-24-7[9]
Molecular Formula C₅H₆BrNO[9]
Molecular Weight 176.01 g/mol [9]
Appearance Solid[10]
Purity Typically >97%[10]
Predicted Boiling Point 306.5 ± 27.0 °C[9]
Predicted Density 1.544 ± 0.06 g/cm³[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR should show characteristic peaks for the acetylenic proton, the methylene group adjacent to the alkyne, the methylene group of the bromoacetyl moiety, and the amide proton.

  • ¹³C NMR will show corresponding signals for the carbon atoms in the molecule.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or other soft ionization techniques should show the parent ion peak corresponding to the molecular weight of the compound.

Principles of Application in Chemoproteomics

This compound is a cornerstone of activity-based protein profiling (ABPP), a powerful strategy to study enzyme function and inhibitor interactions directly in complex biological systems.[7][11] The application of this probe typically follows a two-step workflow: covalent labeling followed by bioorthogonal ligation.

Step 1: Covalent Labeling of Target Proteins

The bromoacetamide "warhead" is an electrophile that reacts with nucleophilic amino acid side chains via an Sₙ2 mechanism. The primary target for this reaction in a biological context is the thiolate anion of cysteine residues, which are often found in the active sites of enzymes and can exhibit heightened nucleophilicity depending on their local microenvironment.

CovalentLabeling cluster_reactants Reactants Probe This compound CovalentAdduct Covalently Labeled Protein Probe->CovalentAdduct Sₙ2 Reaction Protein Protein with Nucleophilic Cysteine Protein->CovalentAdduct

Step 2: Bioorthogonal "Click" Chemistry

Once the target proteins are covalently labeled with the alkyne-containing probe, the alkyne "handle" can be chemoselectively reacted with an azide-functionalized reporter tag via CuAAC.[2][5][6] This reaction is highly specific and does not interfere with native biological processes.

ClickChemistry cluster_reactants Reactants LabeledProtein Alkyne-Labeled Protein FinalProduct Detected Protein LabeledProtein->FinalProduct Click Reaction ReporterAzide Azide-Reporter (e.g., Biotin-N₃, Fluorophore-N₃) ReporterAzide->FinalProduct Catalyst Cu(I) Catalyst Catalyst->FinalProduct

Experimental Protocols

The following is a representative protocol for an in-gel fluorescence-based ABPP experiment to identify the targets of a small molecule inhibitor.

Materials
  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Small molecule inhibitor of interest (stock solution in DMSO)

  • Azide-functionalized fluorophore (e.g., Azide-TAMRA, stock solution in DMSO)

  • Click chemistry reagents:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Workflow

Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Covalent Labeling with Probe B->C D 4. Click Chemistry Reaction C->D E 5. SDS-PAGE Analysis D->E F 6. In-Gel Fluorescence Scanning E->F G 7. Data Analysis F->G

1. Cell Culture and Treatment: a. Culture cells to the desired confluency. b. Treat cells with the small molecule inhibitor or vehicle (DMSO) for the desired time.

2. Cell Lysis: a. Harvest cells and wash with cold PBS. b. Lyse the cells in an appropriate lysis buffer on ice. c. Clarify the lysate by centrifugation and collect the supernatant. d. Determine the protein concentration of the lysate (e.g., using a BCA assay).

3. Covalent Labeling with the Probe: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. b. Add this compound to a final concentration of 10-50 µM. c. Incubate for 1 hour at room temperature.

4. Click Chemistry Reaction: a. To the labeled lysate, add the following click chemistry reagents in order, vortexing between each addition: i. Azide-fluorophore (final concentration 25-100 µM) ii. TCEP (final concentration 1 mM) iii. TBTA (final concentration 100 µM) iv. CuSO₄ (final concentration 1 mM) b. Incubate the reaction for 1 hour at room temperature in the dark.

5. SDS-PAGE Analysis: a. Quench the click reaction by adding SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE.

6. In-Gel Fluorescence Scanning: a. Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths.

7. Data Analysis: a. Compare the fluorescence intensity of bands in the inhibitor-treated lanes to the vehicle-treated lanes. A decrease in fluorescence intensity indicates that the inhibitor is competing with the probe for binding to the target protein.

Data Summary

ParameterDescription
Probe Concentration Typically in the low micromolar range (10-50 µM) for cell lysates.
Incubation Time 1 hour is generally sufficient for both labeling and the click reaction.
Click Reagents TCEP is used to reduce Cu(II) to the catalytic Cu(I) species. TBTA is a ligand that stabilizes the Cu(I) and improves reaction efficiency.
Detection Limit Dependent on the abundance of the target protein and the quantum yield of the fluorophore.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Based on the safety data for related bromoacetamides, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid inhalation of dust and contact with skin and eyes.[12]

  • Storage: Store in a cool, dry place away from light and moisture.

  • Toxicity: Bromoacetamides are generally considered to be toxic and corrosive.[12] In case of contact, rinse the affected area immediately with plenty of water. If ingested or inhaled, seek immediate medical attention.[12]

Conclusion

This compound is a versatile and powerful tool for chemical proteomics and covalent drug discovery. Its bifunctional nature allows for the targeted covalent labeling of proteins and their subsequent detection and identification through bioorthogonal click chemistry. This guide provides a foundational understanding of its synthesis, properties, and application, empowering researchers to effectively utilize this probe in their quest to unravel the complexities of the proteome.

References

  • Parker, C. G., & Pratt, M. R. (2020). Click chemistry in proteomic investigations. Current Opinion in Chemical Biology, 54, 1-9.
  • Resnick, E., Bradley, A., & London, N. (2019). Rapid covalent-probe discovery by electrophile-fragment screening. Journal of the American Chemical Society, 141(22), 8951-8693.
  • Ward, R. A., et al. (2023). Proteome-wide structural analysis identifies warhead- and coverage-specific biases in cysteine-focused chemoproteomics. Cell Chemical Biology, 30(7), 786-799.e5.
  • Hacker, S. M., et al. (2017). Reactive chemistry for covalent probe and therapeutic development.
  • de Bruin, G., et al. (2021). Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Journal of the American Chemical Society, 143(17), 6468-6479.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.
  • ChemRxiv. (2024). Cu(II)-Assisted Novel Covalent Warheads for Proteome-wide Cysteine Profiling. Retrieved from [Link]

  • Gribble, M. W., & Wuest, W. M. (2020). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 25(11), 2563.
  • Resnick, E., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv.
  • Parker, C. G., & Cravatt, B. F. (2021). A perspective on cysteine-reactive activity-based probes. Chemical Society Reviews, 50(19), 10836-10857.
  • G-Biosciences. (2019). Click chemistry and its application to proteomics. Retrieved from [Link]

  • Sim, M., et al. (1999). A New Routine for the Synthesis of N-substituted-N-(sulfonyl)
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Lönn, P., et al. (2023). Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors—A Comprehensive Reactivity and Selectivity Study. International Journal of Molecular Sciences, 24(8), 7247.
  • Mondal, B. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Cancers, 14(19), 4848.
  • Gauthier, M.-A., & Klok, H.-A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts.
  • Saghatelian, A., Jessani, N., Joseph, A., Humphrey, M., & Cravatt, B. F. (2004). Activity-based probes for the proteomic profiling of metalloproteases. Proceedings of the National Academy of Sciences, 101(27), 10000-10005.
  • PrepChem.com. (n.d.). Synthesis of N,N-diallyl-α-bromoacetamide. Retrieved from [Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8693.
  • Ji, Y., & Verhelst, S. H. L. (2021). Covalent activity-based probes for imaging of serine proteases. Biochemical Society Transactions, 49(2), 737-747.
  • Wang, D., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(20), 6219.
  • Ward, R. A., et al. (2023). Proteome-wide structural analysis identifies warhead- and coverage-specific biases in cysteine-focused chemoproteomics. Cell Chemical Biology, 30(7), 786-799.e5.
  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal ligation. Chemistry & Biology, 21(9), 1075-1101.
  • Abbas, A., et al. (2023). Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. STAR Protocols, 4(4), 102693.
  • Stevanović, M., et al. (2022). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkynylation. Retrieved from [Link]

  • Vinogradova, E. V., et al. (2020). Chemoproteomic methods for covalent drug discovery. Cell Chemical Biology, 27(10), 1259-1274.
  • Professor Dave Explains. (2018, August 22). Alkyne Synthesis by Double Dehydrohalogenation [Video]. YouTube. [Link]

  • Gowda, B. T., et al. (2009). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2768.

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-bromo-N-(prop-2-yn-1-yl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in synthetic chemistry and drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust predictive analysis based on its molecular structure and the established principles of organic chemistry. Furthermore, it provides detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a variety of common laboratory solvents. This document is designed to equip researchers with both the theoretical framework and the practical methodologies necessary to effectively work with this compound.

Introduction to this compound

This compound (C₅H₆BrNO) is a bifunctional organic molecule that incorporates a reactive bromoacetamide group and a terminal alkyne (propargyl group).[1] This unique combination of functional groups makes it a valuable reagent in various chemical syntheses, particularly in the realm of bioconjugation and medicinal chemistry. The bromoacetamide moiety can act as an alkylating agent, forming stable covalent bonds with nucleophiles such as thiol groups in cysteine residues of proteins. The propargyl group, on the other hand, is a key participant in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific linkage of molecules.

Understanding the solubility of this compound is paramount for its effective use in any experimental setting, from reaction setup to purification and biological assays. The choice of solvent can significantly impact reaction kinetics, yield, and the ability to perform subsequent analytical procedures.

Key Molecular Properties:

  • Molecular Formula: C₅H₆BrNO[1]

  • Molecular Weight: 176.0112 g/mol [1]

  • Physical Form: Solid[1]

  • Predicted pKa: 12.21 ± 0.46[2]

Theoretical Framework for Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[3] The polarity of this compound is influenced by several structural features:

  • Polar Functional Groups: The presence of the amide (-C(=O)NH-) group allows for hydrogen bonding, contributing significantly to the molecule's polarity. The bromine atom also adds to the polar character.

  • Nonpolar Moiety: The propargyl group (a three-carbon chain with a triple bond) constitutes the nonpolar portion of the molecule.

A qualitative prediction of solubility can be made by considering the balance between the polar and nonpolar parts of the molecule. Generally, organic compounds with one polar functional group for every 5-6 carbon atoms tend to have intermediate solubility.[4] In this compound, the ratio of carbon atoms to the polar amide group is 5:1, suggesting it will likely exhibit solubility in a range of polar organic solvents.

G

Experimental Determination of Solubility

To obtain accurate, quantitative data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in various solvents.

Materials and Equipment
  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer for quantification (optional, for high accuracy)

  • Small glass vials with screw caps

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh out an excess amount of this compound (e.g., 20-30 mg) into a series of labeled glass vials.

    • Add a precise volume of each test solvent (e.g., 1.0 mL) to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for a period of 24-48 hours. This allows the system to reach equilibrium.

    • Alternatively, use a vortex mixer to agitate the samples vigorously for several minutes every few hours.

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Gravimetric Method (Simpler, less precise):

      • Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

      • Weigh the vial containing the dried residue. The difference in weight corresponds to the amount of dissolved solute.

    • Spectroscopic/Chromatographic Method (More precise):

      • Prepare a calibration curve using standard solutions of known concentrations of this compound in the solvent of interest.

      • Dilute an aliquot of the clear supernatant from the saturated solution to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry and determine the concentration from the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

G

Data Summary and Interpretation

The results of the solubility experiments should be tabulated for easy comparison.

SolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Water10.2Sparingly SolubleTo be determined
Methanol5.1SolubleTo be determined
Ethanol4.3SolubleTo be determined
DMSO7.2SolubleTo be determined
DMF6.4SolubleTo be determined
Acetone5.1SolubleTo be determined
Dichloromethane3.1SolubleTo be determined
Ethyl Acetate4.4SolubleTo be determined
Toluene2.4InsolubleTo be determined
Hexane0.1InsolubleTo be determined

Interpreting the Results:

  • High solubility in polar aprotic solvents (DMSO, DMF, Acetone) would be expected due to the polar amide group.

  • Good solubility in polar protic solvents (Methanol, Ethanol) is also likely due to the hydrogen bonding capabilities of the amide.

  • Low solubility in nonpolar solvents (Hexane, Toluene) is anticipated as the polar nature of the molecule will dominate.

  • Water solubility is expected to be limited. While the amide group is polar, the overall molecule is not highly ionic and has a five-carbon backbone.

Conclusion

This compound is a versatile reagent whose utility is fundamentally linked to its solubility characteristics. Based on its molecular structure, it is predicted to be soluble in a range of common polar organic solvents and sparingly soluble to insoluble in nonpolar solvents and water. This guide provides a robust experimental protocol for researchers to quantitatively determine its solubility, enabling the optimization of reaction conditions and the development of reliable experimental procedures. The systematic approach outlined herein ensures the generation of accurate and reproducible solubility data, which is a critical parameter in chemical synthesis and drug development.

References

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Cysteine Reactivity Profiling using 2-bromo-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the use of 2-bromo-N-(prop-2-yn-1-yl)acetamide (CAS: 173208-24-7) as an electrophilic probe for Activity-Based Protein Profiling (ABPP). While iodoacetamide-alkyne (IA-alkyne) is the historical gold standard for cysteine mapping, this bromo-analogue offers a distinct reactivity profile. It serves as a bifunctional "scout" probe: the bromoacetamide warhead covalently modifies nucleophilic cysteine residues via


 alkylation, while the terminal alkyne group facilitates downstream conjugation to reporter tags (biotin or fluorophores) via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide is designed for researchers aiming to map the "ligandable" cysteine proteome, screen electrophilic fragment libraries, or identify hyper-reactive functional sites in complex biological systems.

Mechanistic Principles

The utility of this compound relies on the preferential reactivity of the bromoacetamide group toward the thiolate anion (


) of cysteine residues over amines (Lys, N-terminus) at physiological pH (7.0–7.5).
Chemical Mechanism[1][2]
  • Recognition: The probe enters the proteome; its small size allows access to cryptic pockets.

  • Alkylation: A nucleophilic attack by the cysteine thiolate displaces the bromide ion, forming a stable thioether bond.

  • Conjugation: The alkyne handle remains inert until "clicked" to an azide-functionalized reporter tag.

Mechanism Cys Protein Cysteine (Nucleophile - SH) Inter Thioether Adduct (Alkyne-tagged Protein) Cys->Inter SN2 Alkylation (-HBr) Probe This compound (Electrophile) Probe->Inter Product Triazole-Conjugated Protein Inter->Product CuAAC Click (CuSO4, TCEP, TBTA) Azide Azide-Biotin/Fluor (Reporter) Azide->Product

Figure 1: Reaction mechanism showing the alkylation of protein cysteine followed by click chemistry conjugation.

Experimental Design & Reagents

Reagent Preparation Table
ReagentStock Conc.SolventStorageNotes
Probe (Bromo-Alkyne) 50 mMDMSO-20°CAvoid freeze-thaw cycles.
Azide-Tag (e.g., Biotin-N3)5 mMDMSO-20°CLight sensitive if fluorophore.
TCEP (Reducing Agent)50 mMWaterFreshPrepare immediately before use.
TBTA (Ligand)2 mMDMSO/tBuOH (1:4)RTEnhances Cu(I) stability.
CuSO4 (Catalyst)50 mMWaterRTSource of Copper.
Lysis Buffer -PBS/HEPES4°CNO DTT/BME (Competes with probe).
Critical Control: Reactivity Tuning

Unlike iodoacetamide, bromoacetamide is less electrophilic.

  • Implication: It provides higher selectivity for hyper-reactive cysteines (catalytic/functional sites) and lower background labeling of lysines compared to iodo-derivatives.

  • Adjustment: If replacing IA-alkyne, consider increasing incubation time (e.g., from 1h to 2h) or concentration (50 µM to 100 µM) if total cysteine coverage is low.

Comprehensive Protocol: Gel-Based Profiling

This protocol validates probe labeling using SDS-PAGE and fluorescence scanning (or Western Blot).

Step 1: Proteome Preparation
  • Harvest Cells: Wash cells (e.g., HeLa, HEK293) 2x with cold PBS.

  • Lysis: Resuspend in PBS (pH 7.4) containing protease inhibitors. Do not add DTT or 2-Mercaptoethanol.

  • Sonication: Sonicate on ice (3 x 10s pulses).

  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Normalization: Adjust protein concentration to 1.0 mg/mL .

Step 2: Probe Labeling
  • Aliquot 50 µL of proteome (50 µg) into tubes.

  • Add 1 µL of this compound (50 mM stock) to achieve 1 mM final concentration (or titrate 10–100 µM for specificity).

  • Incubate: 1 hour at Room Temperature (RT) in the dark.

  • Quench (Optional): Add cold acetone (4 volumes) to precipitate and remove excess probe, OR proceed directly to click chemistry if probe concentration is <100 µM.

Step 3: Click Chemistry (CuAAC)

Prepare a "Click Master Mix" to ensure consistency. Add reagents in this exact order to the labeled proteome:

  • Azide-Fluorophore (e.g., Rhodamine-N3): 100 µM final (1 µL of 5 mM stock).

  • TBTA: 100 µM final (2.5 µL of 2 mM stock).

  • CuSO4: 1 mM final (1 µL of 50 mM stock).

  • TCEP: 1 mM final (1 µL of 50 mM stock). Mix immediately.

Incubation: 1 hour at RT with gentle vortexing.

Step 4: Analysis
  • Quench: Add 4x SDS-Loading Buffer (reducing).

  • Run: SDS-PAGE (10% Tris-Glycine gel).

  • Image: Scan for fluorescence (e.g., ChemiDoc or Typhoon scanner).

Advanced Protocol: MS-Based Enrichment (isoTOP-ABPP)

For identifying the specific labeled sites, follow the isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis) workflow.[1][2]

Workflow Diagram

Workflow cluster_0 Labeling Phase cluster_1 Enrichment Phase cluster_2 Analysis Phase Lysate Cell Lysate (1 mg/mL) ProbeAdd Add Probe (100 µM, 1h) Lysate->ProbeAdd Click Click Reaction (Biotin-Azide + Cu/TCEP) ProbeAdd->Click Avidin Streptavidin Bead Capture Click->Avidin Wash Stringent Washing (SDS/Urea) Avidin->Wash Digest On-Bead Trypsin Digestion Wash->Digest Elute Peptide Elution Digest->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Figure 2: Mass Spectrometry workflow for enriching and identifying cysteine-labeled peptides.

Key Protocol Modifications for MS
  • Probe: Use this compound at 100 µM .

  • Tag: Use Biotin-Azide (with a TEV linker if using cleavable linkers, or acid-cleavable linkers).

  • Enrichment:

    • Precipitate proteins (MeOH/CHCl3) to remove unreacted probe.

    • Resuspend in 6M Urea/PBS.

    • Bind to Streptavidin-Agarose beads (2 hours).

  • Digestion:

    • Reduce (DTT) and Alkylate (Iodoacetamide) on-bead to cap unlabeled cysteines.

    • Digest with Trypsin (overnight).

  • Elution: Wash beads. The labeled peptides remain on the beads (via biotin). Elute using the linker-specific method (e.g., TEV protease or Formic Acid if using acid-cleavable linker).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Intensity Probe degradationCheck probe stock by NMR/LCMS. Ensure no thiols (DTT) in lysis buffer.
High Background Non-specific adsorptionPerform Acetone/MeOH precipitation before adding beads. Increase wash stringency (1% SDS).
Precipitation during Click Copper instabilityEnsure TBTA is fully dissolved. Add TCEP last and mix immediately.
No MS Signal Poor EnrichmentVerify Biotin-Azide integrity. Use a Western Blot (Streptavidin-HRP) on the flow-through to confirm capture efficiency.

References

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[1] Nature, 468, 790–795. [Link]

  • Backus, K. M., et al. (2016).[2] Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. [Link]

  • Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18-26. [Link]

Sources

Application Notes & Protocols for 2-bromo-N-(prop-2-yn-1-yl)acetamide Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Probe for Covalent Proteomics

In the landscape of chemical biology and drug discovery, the identification of protein targets and the characterization of their functional states are paramount. 2-bromo-N-(prop-2-yn-1-yl)acetamide is a powerful and versatile bifunctional chemical probe designed for activity-based protein profiling (ABPP) and target identification. Its structure is elegantly simple, comprising two key functional moieties:

  • An Electrophilic "Warhead": The α-bromoacetamide group is a reactive electrophile that can form a stable, covalent bond with nucleophilic amino acid residues on proteins. This irreversible interaction makes it an ideal tool for capturing and identifying protein targets.

  • A Bioorthogonal "Handle": The terminal alkyne group serves as a versatile handle for downstream applications. This handle does not interfere with biological systems and can be specifically derivatized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

This dual functionality allows researchers to first covalently label proteins in a complex biological system (in vitro, in cellulo, or even in vivo) and then, in a separate step, attach a reporter molecule—such as a fluorophore for imaging or biotin for enrichment and mass spectrometry-based identification. This application note provides a comprehensive guide to the use of this compound, from its mechanism of action to detailed experimental protocols and optimization strategies.

Mechanism of Covalent Labeling

The primary mechanism of action for this compound is the covalent modification of nucleophilic amino acid residues via an SN2 (bimolecular nucleophilic substitution) reaction. While it can react with several nucleophilic residues, its reactivity is highest towards the thiol group of cysteine residues, which are often found in the active sites of enzymes and can exhibit heightened nucleophilicity depending on their local microenvironment.

The reaction proceeds as follows: the sulfur atom of a deprotonated cysteine residue (thiolate) acts as a nucleophile, attacking the carbon atom bearing the bromine atom. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond between the protein and the probe.

Figure 1: Mechanism of covalent modification of a cysteine residue.

Experimental Design: A General Workflow

A typical experiment using this compound for target identification follows the general workflow of activity-based protein profiling (ABPP). The key steps are outlined below.

G A Step 1: Labeling Treat cells or lysate with This compound B Step 2: Lysis & Normalization Lyse cells and quantify protein concentration A->B C Step 3: Click Chemistry Conjugate an azide-reporter (e.g., Biotin-Azide) to the alkyne-labeled proteins B->C D Step 4: Enrichment (for Biotin) Capture biotinylated proteins using streptavidin beads C->D E Step 5: On-Bead Digestion Digest enriched proteins into peptides D->E F Step 6: Analysis Identify peptides by LC-MS/MS E->F

Figure 2: General workflow for ABPP-based target identification.

Detailed Protocols

Part 1: Reagent Preparation and Handling

Materials:

  • This compound (MW: 176.01 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 1.76 mg of the compound in 100 µL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. When stored properly, the stock solution should be stable for several months.

  • Safety Precautions: this compound is a reactive electrophile and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all handling of the neat compound and concentrated stock solutions in a chemical fume hood.

Part 2: In-Cellulo Protein Labeling

This protocol provides a starting point for labeling proteins in live, adherent mammalian cells. Optimization is critical and is discussed in the next section.

Materials:

  • Adherent cells cultured in appropriate multi-well plates (e.g., 6-well plates)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 100 mM this compound stock solution in DMSO

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to reach 80-90% confluency on the day of the experiment.

  • Cell Wash: On the day of the experiment, aspirate the complete medium, and gently wash the cells once with pre-warmed DPBS.

  • Probe Incubation: a. Add pre-warmed, serum-free medium to each well. b. Add the this compound stock solution to the medium to achieve the desired final concentration. A good starting point is 10-100 µM . Include a vehicle control (DMSO only) at the same final concentration as the probe-treated wells. c. Gently swirl the plate to mix. d. Incubate the cells for a recommended starting time of 30-60 minutes at 37°C in a CO₂ incubator.

  • Probe Removal: After incubation, aspirate the medium containing the probe.

  • Cell Wash: Gently wash the cells twice with ice-cold DPBS to remove any unreacted probe.

  • Cell Harvest: Proceed immediately to cell lysis and protein harvest.

Part 3: Cell Lysis and Proteome Preparation

Materials:

  • Lysis Buffer (e.g., RIPA buffer or a buffer of 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100) supplemented with protease inhibitors.

  • Cell scraper

  • Microcentrifuge tubes

  • Probe sonicator or needle for shearing

  • BCA or Bradford protein assay kit

Procedure:

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 200 µL for a 6-well plate).

  • Scraping: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Further lyse the cells by probe sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) or by passing the lysate through a 27-gauge needle several times.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Proteome Collection: Transfer the supernatant (clarified proteome) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) using lysis buffer. The samples are now ready for click chemistry.

Part 4: Click Chemistry (CuAAC) for Biotin Tagging

This protocol is for conjugating an azide-biotin reporter tag to the alkyne-labeled proteins.

Materials:

  • Normalized protein lysate (1-2 mg/mL)

  • Biotin-Azide (e.g., Biotin-PEG4-Azide), 10 mM stock in DMSO

  • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock in water (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM stock in DMSO

  • Copper(II) Sulfate (CuSO₄), 50 mM stock in water

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order (for a 1 mg total protein reaction in ~1 mL):

    • Protein Lysate: 1 mg

    • Biotin-Azide: Add to a final concentration of 100 µM.

    • TCEP: Add to a final concentration of 1 mM.

    • TBTA: Add to a final concentration of 100 µM.

  • Vortex: Gently vortex the mixture.

  • Initiation: Add CuSO₄ to a final concentration of 1 mM to initiate the click reaction.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Quenching (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM.

  • Analysis: The biotin-tagged proteome is now ready for enrichment or can be analyzed by SDS-PAGE and Western blot (using streptavidin-HRP) to confirm successful labeling and click reaction.

Key Parameters for Optimization

The success of a labeling experiment is critically dependent on optimizing the reaction conditions for your specific cell type and target protein. The goal is to maximize on-target labeling while minimizing off-target effects and cytotoxicity.

ParameterStarting RangeRationale & Considerations
Probe Concentration 10 - 100 µMLower concentrations reduce off-target labeling and cytotoxicity but may result in incomplete labeling of the target. Higher concentrations increase the likelihood of labeling but can lead to widespread, non-specific modification and cell stress. An initial dose-response experiment is highly recommended.
Incubation Time 30 - 120 minutesShorter times are preferable to minimize cellular stress and potential downstream signaling effects caused by the probe. Longer times may be necessary for less reactive targets or if using lower probe concentrations. A time-course experiment (e.g., 15, 30, 60, 120 min) will reveal the optimal window for target engagement.
Cell Density 80 - 90% ConfluencyCell density can affect probe availability and cellular metabolism. It is crucial to maintain consistent cell densities across experiments for reproducible results. Overly confluent or sparse cultures can lead to variability.
Serum Presence Serum-free mediumSerum contains a high concentration of proteins, including nucleophilic albumins, which can react with and quench the probe, reducing its effective concentration available to the cells. Labeling is almost always performed in serum-free medium.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Labeling Signal 1. Probe concentration too low or incubation time too short.2. Target protein has low abundance or no reactive nucleophile.3. Inefficient click reaction.4. Probe degradation.1. Increase probe concentration and/or incubation time.2. Confirm target expression by Western blot. The target may not be susceptible to this type of probe.3. Prepare fresh TCEP and CuSO₄ solutions. Ensure all click reagents are added in the correct order.4. Use fresh aliquots of the probe stock solution.
High Background/Non-specific Labeling 1. Probe concentration is too high or incubation is too long.2. Incomplete removal of unreacted probe after labeling.3. Non-specific binding of streptavidin to proteins or beads.1. Decrease probe concentration and/or incubation time.2. Increase the number and volume of washes with ice-cold DPBS after labeling.3. Pre-clear the lysate with empty beads before adding streptavidin beads. Include a no-biotin-azide control to check for non-specific binding.
Significant Cell Death 1. Probe is cytotoxic at the concentration used.2. Incubation time is too long, leading to cellular stress.3. DMSO concentration is too high.1. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range. Lower the probe concentration.2. Reduce the incubation time.3. Ensure the final DMSO concentration in the medium is below 0.5%.
Poor Enrichment of Labeled Proteins 1. Inefficient click reaction.2. Inefficient binding to streptavidin beads.3. Protein precipitation during the click reaction.1. Optimize the click reaction as described above.2. Ensure beads are not expired and have sufficient binding capacity. Increase bead volume if necessary.3. The addition of organic solvents (DMSO) and click reagents can sometimes cause precipitation. Consider adding a low percentage of SDS (e.g., 0.1-0.25%) to the lysis buffer before the click reaction to maintain solubility.

References

  • Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Journal of the American Chemical Society. (2021-04-22). Available at: [Link]

  • A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. bioRxiv. (2023-02-15). Available at: [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. (2021-06-18). Available at: [Link]

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Methods. (2018-07-15). Available at: [Link]

  • Activity-based protein profiling: A graphical review. Journal of Proteomics. (2023). Available at: [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews. (2010). Available at: [Link]

  • Development of a target identification approach using native mass spectrometry. Scientific Reports. (2021). Available at: [Link]

  • Acetamide, N-bromo-. Organic Syntheses Procedure. Available at: [Link]

  • Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. Molecules. (2024-10-08). Available at: [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. (2024). Available at: [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. RSC Chemical Biology. (2020-11-26). Available at: [Link]

  • Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. PubMed. (2018-07-15). Available at: [Link]

  • Mass spectrometry methods for target identification. ResearchGate. Available at: [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

  • Activity-based Protein Profiling. Scholarly Publications Leiden University. (2018-01-22). Available at: [Link]

  • Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. National Institutes of Health. (2021). Available at: [Link]

  • Advanced Activity Based Protein Profiling Application Strategies for Drug Development. ScienceOpen. (2018-04-09). Available at: [Link]

  • Covalent Labeling-Mass Spectrometry provides a molecular understanding of non-covalent polymer-protein complexation. National Institutes of Health. (2022). Available at: [Link]

  • Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. ResearchGate. (2020-11-13). Available at: [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. (2009). Available at: [Link]

  • Development of a target identification approach using native mass spectrometry. National Institutes of Health. (2021-01-27). Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. ResearchGate. (2020-08-07). Available at: [Link]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. ResearchGate. (2005). Available at: [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. (2024). Available at: [Link]

  • Site-specific covalent labeling of His-tag fused proteins with N-acyl-N-alkyl sulfonamide reagent. National Institutes of Health. (2019). Available at: [Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. National Institutes of Health. (2023). Available at: [Link]

  • Click Chemistry Protein Immobilization. IdeaExchange@UAkron. (2015-04-17). Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. (2019). Available at: [Link]

Troubleshooting & Optimization

troubleshooting 2-bromo-N-(prop-2-yn-1-yl)acetamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-bromo-N-(prop-2-yn-1-yl)acetamide

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals utilizing this versatile bifunctional reagent. The guidance herein is structured to address practical challenges encountered during synthesis, handling, and application in bioconjugation and chemical biology workflows.

Section 1: Critical Safety & Handling

Before initiating any experiment, it is imperative to understand the hazards associated with this compound and its precursors.

Q1: What are the primary hazards of this reagent?

A1: this compound is a hazardous chemical. The bromoacetamide functional group makes it a potent alkylating agent. It is classified as an irritant and can cause severe skin burns and eye damage.[1][2] Inhalation may cause respiratory irritation, and it is harmful if swallowed.[2][3][4] Always consult the Safety Data Sheet (SDS) before use.

Q2: What are the essential handling precautions?

A2: Adherence to standard laboratory safety protocols is critical.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.

  • Ventilation: Handle the solid reagent and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Spill Management: In case of a spill, dampen the solid material with water before carefully transferring it to a sealed container for disposal.[1] Avoid creating dust. Wash the contaminated area thoroughly with soap and water.[1]

Section 2: FAQs on Reagent Quality, Storage, and Stability

The success of your experiment is fundamentally dependent on the quality and stability of your starting reagent.

Q3: My reagent is a tan or yellow powder, not white. Can I still use it?

A3: A off-white to yellow or tan color often indicates degradation or the presence of impurities. The pure compound is typically a white or off-white solid.[5] While minor discoloration may not always impact robust reactions, it is a significant risk factor for sensitive applications like protein modification. The primary degradation pathway is hydrolysis, and the compound is known to be sensitive to light and heat.[1] It is highly recommended to first verify the purity via analytical methods (e.g., NMR, LC-MS) or to use a fresh, high-purity batch (>97%).[5]

Q4: How should I store this compound?

A4: Proper storage is crucial to maintain the reagent's integrity.

  • Solid Form: Store the solid reagent in a tightly sealed container, protected from light, in a cool, dry environment. Freezer storage (-20°C) is recommended to minimize thermal degradation.[1]

  • In Solution: Solutions of this reagent are prone to hydrolysis, especially in aqueous buffers.[6] Always prepare solutions fresh immediately before use. Do not store stock solutions for extended periods, even when frozen.

Q5: I see multiple peaks on my LC-MS after dissolving the reagent in my reaction buffer. What's happening?

A5: This is a classic sign of reagent instability. The bromoacetamide moiety can hydrolyze to the corresponding hydroxyacetamide.[6] If your buffer is nucleophilic (e.g., contains Tris), it can also react directly with the buffer components.

  • Troubleshooting Step: Run a control experiment by incubating the reagent in your reaction buffer for the duration of your experiment. Analyze the sample by LC-MS to identify degradation-related peaks. If significant degradation occurs, consider switching to a non-nucleophilic buffer (e.g., HEPES, PBS) and ensure the pH is maintained near neutral.[6]

Table 1: Reagent Specifications & Handling Summary
CAS Number 173208-24-7[5]
Molecular Formula C₅H₆BrNO[5]
Molecular Weight ~176.01 g/mol [5]
Typical Purity >97%[5]
Appearance White to off-white solid[5]
Solid Storage Freezer (-20°C), desiccated, protected from light[1]
Solution Stability Low; prepare fresh for each use. Prone to hydrolysis.[6]

Section 3: Troubleshooting Guide for Experimental Applications

This section addresses common failures in the two primary applications of this reagent: protein alkylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry").

Subsection 3.1: Protein Alkylation (Cysteine Labeling)

Q6: My protein labeling efficiency is low or non-existent.

A6: This is a frequent issue that can be traced back to several factors. Use the following workflow to diagnose the problem.

G start Low / No Labeling reagent Check Reagent Integrity (Fresh? Pure? Stored Correctly?) start->reagent protein Check Protein State (Cysteine Reduced? Accessible?) start->protein conditions Check Reaction Conditions (pH? Stoichiometry? Time?) start->conditions reagent_sol Solution: Use fresh, high-purity reagent. Prepare stock solution immediately before use. reagent->reagent_sol protein_sol Solution: Add TCEP or DTT pre-reaction. Consider partial denaturation to expose cysteine residue. protein->protein_sol conditions_sol Solution: Optimize pH (7.0-8.0). Increase molar excess of reagent. Increase reaction time. conditions->conditions_sol

Caption: Troubleshooting workflow for low protein labeling efficiency.
  • Causality Explained:

    • Reagent Integrity: As discussed in Section 2, a degraded reagent is non-reactive. The electrophilic carbon in the C-Br bond is the site of alkylation; hydrolysis renders it inert.

    • Protein State: The target of alkylation is the thiolate anion (S⁻) of a cysteine residue. For this to be present, the cysteine must be in its reduced thiol form (-SH), not in a disulfide bond (S-S). Furthermore, the cysteine must be solvent-accessible.

    • Reaction Conditions: The reaction kinetics are pH-dependent. The pKa of a typical cysteine thiol is ~8.3, meaning a higher pH favors the more nucleophilic thiolate. However, at pH > 8.5, the risk of labeling other nucleophilic residues like lysine increases, reducing specificity.

Table 2: Recommended Starting Conditions for Cysteine Alkylation
Parameter Recommendation
Protein State Pre-treat with 5-10 mM TCEP for 30 min to ensure reduced cysteines.
Buffer Non-nucleophilic (HEPES, PBS)
pH 7.0 - 8.0
Reagent Molar Excess 10- to 50-fold molar excess over cysteine residues
Temperature Room Temperature (or 4°C for sensitive proteins)
Reaction Time 1 - 4 hours
Quenching Add DTT or L-cysteine to a final concentration of 100 mM to consume excess reagent.
Subsection 3.2: Click Chemistry (CuAAC)

Q7: My click reaction is not working, or the yield is very low and inconsistent.

A7: The CuAAC reaction is notoriously sensitive to oxygen and impurities. The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) state. Furthermore, the terminal alkyne of your reagent can undergo a dimerization side reaction (Glaser coupling) under oxidative conditions.[7]

G start Click Reaction (CuAAC) Failure oxygen Oxygen Contamination? start->oxygen reagents Reagent Quality? oxygen->reagents No oxygen_yes Deoxygenate all buffers and solutions (sparge with Ar/N₂). Run reaction under inert atmosphere. oxygen->oxygen_yes Yes ligand Using a Cu(I) Ligand? reagents->ligand No reagents_yes Use fresh sodium ascorbate. Use high-purity azide partner. Ensure Cu source is not degraded. reagents->reagents_yes Yes ligand_yes Add a stabilizing ligand like TBTA or BTTAA to protect Cu(I) from oxidation and disproportionation. ligand->ligand_yes No success Reaction should proceed. ligand->success Yes

Sources

Technical Support Center: Optimizing Labeling Efficiency of 2-bromo-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-(prop-2-yn-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the successful application of this versatile labeling reagent. As a bifunctional molecule, this compound serves as a powerful tool for introducing a bioorthogonal alkyne handle onto proteins, primarily through the alkylation of cysteine residues. This two-step labeling strategy, involving initial alkylation followed by a subsequent click chemistry reaction, is a cornerstone of modern chemical biology and proteomics.

Core Concepts: The Chemistry of this compound

This compound is comprised of two key functional groups: a bromoacetamide moiety and a terminal alkyne (propargyl group).

  • Bromoacetamide: This group is a reactive electrophile that readily undergoes a nucleophilic substitution reaction with the thiol side chain of cysteine residues in proteins. This reaction, known as alkylation, forms a stable thioether bond, covalently attaching the probe to the protein.

  • Propargyl Group (Alkyne): The terminal alkyne is a bioorthogonal handle, meaning it is chemically inert within the complex biological environment of a cell or protein lysate but can be selectively reacted with an azide-containing molecule in a "click chemistry" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the subsequent attachment of a wide variety of reporter tags, such as fluorophores, biotin, or other affinity tags, for visualization, enrichment, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target is the sulfhydryl (thiol) group of cysteine residues in proteins. The bromoacetamide moiety is an efficient alkylating agent for these nucleophilic groups.

Q2: Why use a two-step labeling strategy with this reagent?

A2: The two-step strategy offers significant flexibility. The initial alkylation step introduces a small, minimally perturbing alkyne tag. The second "click chemistry" step allows for the introduction of a wide array of reporter molecules, which might otherwise be too bulky or reactive to be directly incorporated in a single step.

Q3: What is "click chemistry" and how does it relate to this reagent?

A3: "Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding. In the context of this reagent, the alkyne group participates in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-modified reporter molecule (e.g., a fluorescent dye with an azide group). This forms a stable triazole linkage.

Q4: How should I store this compound?

A4: The solid compound should be stored at room temperature.[1] For related compounds like N-bromoacetamide, it is recommended to store them in a cool, dark place as they can be unstable.[2] It is best practice to protect the solid reagent from prolonged exposure to light and moisture. For solutions, prepare them fresh for each experiment to minimize hydrolysis and degradation.

Q5: What is the mass shift on a cysteine residue after labeling?

A5: The addition of this compound to a cysteine residue results in the displacement of the bromine atom. The mass of the added group (C5H5NO) is 95.04 Da.

Troubleshooting Guide

This section addresses common issues encountered during labeling experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling Efficiency 1. Suboptimal pH: The reaction is pH-dependent. At low pH, the cysteine thiol is protonated and less nucleophilic. 2. Insufficient Reagent Concentration: The concentration of the labeling reagent may be too low to achieve complete labeling. 3. Short Reaction Time: The incubation time may not be sufficient for the reaction to go to completion. 4. Presence of Reducing Agents: High concentrations of reducing agents like DTT or TCEP can compete with the protein thiols for the labeling reagent. 5. Inaccessible Cysteines: The target cysteine residues may be buried within the protein structure or involved in disulfide bonds.1. Optimize pH: Perform the labeling reaction at a pH between 7.5 and 8.5. A slightly basic pH deprotonates the cysteine thiol, increasing its nucleophilicity. However, be aware that higher pH can increase off-target reactions.[3] 2. Increase Reagent Concentration: Titrate the concentration of this compound. A 10- to 20-fold molar excess over the protein concentration is a good starting point. 3. Increase Incubation Time: Extend the reaction time. Typical incubation times range from 30 minutes to 2 hours at room temperature.[4] 4. Remove Excess Reducing Agent: After reducing disulfide bonds, remove the excess reducing agent by dialysis, desalting column, or buffer exchange. 5. Use Denaturing Conditions: If targeting all cysteines, perform the labeling in the presence of a denaturant (e.g., 6 M urea or 4 M guanidine HCl) to unfold the protein and expose buried residues.
Protein Precipitation During Labeling 1. High Reagent Concentration: Excessive labeling can alter the protein's physicochemical properties, leading to aggregation and precipitation.[5] 2. Solvent Incompatibility: If the labeling reagent is dissolved in a high concentration of an organic solvent, it can cause the protein to precipitate when added to the aqueous reaction buffer.1. Reduce Reagent Concentration: Lower the molar excess of the labeling reagent. Perform a titration to find the optimal concentration that provides good labeling without causing precipitation.[5] 2. Minimize Organic Solvent: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the protein solution. The final concentration of the organic solvent in the reaction should typically be less than 5%.
High Background or Non-Specific Labeling 1. High pH: At pH values above 8.5, other nucleophilic amino acid residues like lysine, histidine, and methionine can react with bromoacetamide, leading to off-target labeling.[4] 2. Excess Reagent: A large excess of the labeling reagent can drive reactions with less reactive sites. 3. Prolonged Reaction Time: Extended incubation times can increase the likelihood of side reactions.1. Lower the pH: Perform the reaction at a pH closer to 7.5 to increase specificity for cysteine residues. 2. Optimize Reagent Concentration: Use the lowest concentration of the reagent that still provides adequate labeling of the target sites. 3. Reduce Reaction Time: Shorten the incubation time. 4. Quench the Reaction: After the desired incubation time, quench the reaction by adding an excess of a thiol-containing compound like DTT, β-mercaptoethanol, or L-cysteine to consume any unreacted this compound.[4]
Loss of Protein Activity 1. Labeling of a Functionally Important Cysteine: The labeled cysteine residue may be in the active site or a region critical for protein conformation and function. 2. Non-Specific Labeling: Off-target labeling of other critical residues can also lead to a loss of activity.1. Site-Directed Mutagenesis: If the identity of the critical cysteine is known, it can be mutated to another amino acid to prevent labeling at that site. 2. Optimize for Specificity: Follow the recommendations for reducing non-specific labeling (lower pH, lower reagent concentration, shorter reaction time). 3. Competitive Labeling: Protect the active site by adding a known ligand or substrate before the labeling reaction.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a starting point for the alkylation of cysteine residues in a purified protein sample. Optimization of reagent concentrations, incubation time, and temperature may be necessary for specific proteins.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.5-8.5). Avoid Tris buffers if proceeding to CuAAC.

  • This compound

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent (e.g., L-cysteine or DTT)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of DTT or TCEP to the protein solution. Incubate for 1 hour at room temperature.

    • Remove the excess reducing agent using a desalting column or by dialysis against the labeling buffer. This step is critical to prevent the reducing agent from reacting with the labeling reagent.

  • Preparation of Labeling Reagent Stock Solution:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh.

  • Alkylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point. Gently mix immediately.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent to a final concentration of 10-20 mM (e.g., L-cysteine or DTT) to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove the excess labeling reagent and quenching reagent by a desalting column, dialysis, or tangential flow filtration.

The alkyne-labeled protein is now ready for the subsequent click chemistry reaction or for analysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Labeled Protein

This protocol describes the "click" reaction to attach an azide-functionalized reporter molecule to the alkyne-labeled protein.

Materials:

  • Alkyne-labeled protein from Protocol 1

  • Azide-functionalized reporter (e.g., azide-fluorophore, azide-biotin)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent for Cu(II) (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-functionalized reporter in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 250 mM stock solution of the copper ligand (e.g., THPTA) in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-labeled protein, the azide-functionalized reporter (a 5- to 10-fold molar excess over the protein is a good starting point), and the reaction buffer.

    • Add the copper ligand to a final concentration of 2.5 mM.

    • Add CuSO4 to a final concentration of 0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove the excess reagents and byproducts by a desalting column, dialysis, or protein precipitation to isolate the final labeled protein conjugate.

Visualizing Workflows and Concepts

Alkylation and Click Chemistry Workflow

G cluster_alkylation Step 1: Alkylation cluster_click Step 2: Click Chemistry (CuAAC) start Protein with Cysteine-SH reaction1 Alkylation Reaction (pH 7.5-8.5) start->reaction1 reagent This compound reagent->reaction1 product1 Alkyne-Labeled Protein reaction1->product1 reaction2 Click Reaction product1->reaction2 Input for Step 2 reporter Azide-Reporter (e.g., Fluorophore, Biotin) reporter->reaction2 catalyst Cu(I) Catalyst catalyst->reaction2 final_product Final Labeled Protein Conjugate reaction2->final_product

Caption: Workflow for two-step protein labeling.

Troubleshooting Logic for Low Labeling Efficiency

G start Low Labeling Efficiency Observed q1 Is the pH of the reaction buffer between 7.5 and 8.5? start->q1 a1_yes Adjust pH to 7.5-8.5 q1->a1_yes No q2 Was excess reducing agent removed before adding the labeling reagent? q1->q2 Yes a1_yes->q2 a2_yes Perform buffer exchange to remove reducing agent q2->a2_yes No q3 Is the molar excess of the labeling reagent sufficient? q2->q3 Yes a2_yes->q3 a3_yes Increase molar excess of the labeling reagent q3->a3_yes No q4 Is the incubation time long enough? q3->q4 Yes a3_yes->q4 a4_yes Increase incubation time q4->a4_yes No end Re-run experiment and analyze results q4->end Yes a4_yes->end

Caption: Decision tree for troubleshooting low labeling efficiency.

References

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health (NIH). Available at: [Link]

  • Acetamide, N-bromo-. Organic Syntheses Procedure. Available at: [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. Available at: [Link]

  • Why is my protein labelling not working? ResearchGate. Available at: [Link]

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. ACS Publications. Available at: [Link]

  • Activity-based protein profiling: A graphical review. National Institutes of Health (NIH). Available at: [Link]

  • Harnessing Ionic Selectivity In Acetyltransferase Chemoproteomic Probes. bioRxiv. Available at: [Link]

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. National Institutes of Health (NIH). Available at: [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. National Institutes of Health (NIH). Available at: [Link]

  • The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. ResearchGate. Available at: [Link]

  • Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. OSTI.GOV. Available at: [Link]

  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. National Institutes of Health (NIH). Available at: [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. Available at: [Link]

  • A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics. National Institutes of Health (NIH). Available at: [Link]

  • Chemoproteomics-Enabled De Novo Discovery of Metallothionein Degraders Facilitates Probing Its Role in Cancer. ChemRxiv. Available at: [Link]

  • Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. ResearchGate. Available at: [Link]

  • Versatile 'chemoproteomic probes' for activity-based protein profiling. Penn Today. Available at: [Link]

  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI. Available at: [Link]

  • Quantification of absolute labeling efficiency at the single-protein level. National Institutes of Health (NIH). Available at: [Link]

  • Method for synthesizing bromoacetamide. Google Patents.
  • Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation. ResearchGate. Available at: [Link]

  • Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. ResearchGate. Available at: [Link]

  • Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation. Frontiers. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][2][4]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. National Institutes of Health (NIH). Available at: [Link]

  • Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes. National Institutes of Health (NIH). Available at: [Link]

  • Cell type–specific labeling of newly synthesized proteins by puromycin inactivation. National Institutes of Health (NIH). Available at: [Link]

Sources

impact of pH on 2-bromo-N-(prop-2-yn-1-yl)acetamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-N-(prop-2-yn-1-yl)acetamide

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the reactivity and stability of this versatile bifunctional reagent. Our goal is to empower you to optimize your experimental outcomes by understanding the critical role of pH in modulating the reactivity of both the α-bromoacetamide electrophile and the terminal alkyne handle.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments. Each entry follows a "Problem -> Cause -> Solution" format, grounded in chemical principles to explain the "why" behind each recommendation.

Issue #1: Low Yield in Thiol-Alkylation Reactions (e.g., Cysteine Bioconjugation)

Question: I am attempting to alkylate a cysteine residue on my peptide with this compound, but I'm consistently getting low yields of the desired conjugate. My reaction appears to stall. What's going wrong?

Probable Cause & Scientific Rationale: The most common culprit for low efficiency in thiol-alkylation reactions is suboptimal pH. The reaction proceeds via an SN2 mechanism where the nucleophilic thiolate anion (R-S⁻) attacks the electrophilic carbon of the bromoacetamide. The concentration of the highly reactive thiolate is directly dependent on the pH of the solution relative to the pKa of the cysteine thiol group (typically ~8.3-8.6).

  • If the pH is too low (e.g., pH < 7): The thiol group (R-SH) remains largely protonated. Its nucleophilicity is significantly lower than the thiolate, resulting in a very slow reaction rate.

  • If the pH is too high (e.g., pH > 9): While you maximize the thiolate concentration, you introduce a significant risk of competing side reactions. The primary competing reaction is the hydrolysis of the bromoacetamide group to a hydroxyacetamide, which is unreactive towards your nucleophile.[1][2][3] This degradation of your reagent effectively lowers its available concentration. Furthermore, at very high pH, other nucleophilic residues on a peptide (like lysine) can become more reactive.

Step-by-Step Troubleshooting Protocol:

  • Verify and Optimize Reaction pH:

    • Action: Prepare your reaction buffer in the pH range of 7.0-8.0. A common starting point for cysteine alkylation is pH 7.4.

    • Recommendation: Use a stable buffer system such as phosphate-buffered saline (PBS) or HEPES. Avoid nucleophilic buffers like Tris, as the primary amine can compete with your intended nucleophile.

  • Monitor Reagent Stability:

    • Action: Before adding your substrate, incubate a small aliquot of this compound in your chosen reaction buffer for the intended duration of your experiment.

    • Analysis: Analyze the sample by LC-MS to check for the appearance of the hydrolyzed byproduct (mass increase of 16 Da, corresponding to the replacement of Br with OH). If significant hydrolysis is observed, lower the pH towards 7.0.

  • Control Stoichiometry:

    • Action: Use a modest excess of the alkylating agent (e.g., 1.2 to 5 equivalents). A very large excess can promote off-target reactions, especially if the pH is not perfectly optimized.

  • Temperature and Time:

    • Action: Run the reaction at room temperature or 4°C. Lower temperatures can help to suppress the rate of hydrolysis relative to the desired alkylation. Monitor the reaction progress over time using an appropriate analytical technique.

Issue #2: Starting Material Degradation and Multiple Unidentified Byproducts

Question: I am observing rapid degradation of my this compound stock solution, and my reaction mixture shows multiple spots on a TLC plate that don't correspond to my starting material or expected product.

Probable Cause & Scientific Rationale: This reagent is susceptible to degradation under both strongly acidic and strongly basic conditions. The presence of multiple byproducts suggests that several degradation pathways may be active.

  • Base-Catalyzed Hydrolysis (High pH): As discussed in Issue #1, hydroxide ions (OH⁻) are strong nucleophiles that can attack the electrophilic carbon, displacing the bromide to form 2-hydroxy-N-(prop-2-yn-1-yl)acetamide.[2]

  • Acid-Catalyzed Hydrolysis (Low pH): Under acidic conditions, the amide carbonyl can be protonated, which activates the adjacent carbon towards nucleophilic attack by water, leading to the same hydrolyzed product. Extreme pH values can accelerate this process.[2]

  • Amide Bond Cleavage: Under very harsh acidic or basic conditions, the amide bond itself can be hydrolyzed, breaking the molecule into bromoacetic acid and propargylamine.

  • Alkyne-Related Side Reactions: Under certain conditions, particularly in the presence of transition metals (e.g., copper contamination) and oxygen, terminal alkynes can undergo oxidative coupling (Glaser coupling) to form diyne structures.[4]

Visualizing Competing Pathways:

G cluster_conditions Reaction Conditions cluster_products Potential Outcomes start This compound product Desired Alkylation Product (e.g., Thioether) start->product  pH 7.0-8.0 + Nucleophile hydrolysis Hydrolysis Byproduct (Hydroxyacetamide) start->hydrolysis  pH > 8.5 or pH < 4 + H2O cleavage Amide Cleavage Products start->cleavage  Harsh Acid/Base coupling Alkyne Dimer start->coupling  Trace Cu+/O2

Caption: Competing reaction pathways for the reagent under different conditions.

Step-by-Step Troubleshooting Protocol:

  • pH Control of Stock Solutions:

    • Action: Dissolve the solid reagent in an anhydrous, aprotic solvent like DMF or DMSO. Do not store it in aqueous buffers for extended periods.

    • Rationale: Aprotic solvents prevent hydrolysis. If an aqueous stock is absolutely necessary, prepare it fresh in a neutral pH buffer (pH 6.5-7.0) and use it immediately.

  • Reaction Condition Screening:

    • Action: Set up small-scale parallel reactions across a pH gradient (e.g., pH 6.5, 7.0, 7.5, 8.0) to identify the optimal balance between reactivity and stability.

    • Analysis: Use TLC or LC-MS to analyze each reaction. The ideal pH will show the fastest conversion to the desired product with the minimal formation of byproducts.

  • Purge with Inert Gas:

    • Action: If you suspect alkyne coupling, degas your solvents and purge the reaction vessel with an inert gas like argon or nitrogen.

    • Rationale: This removes oxygen, which is required for the oxidative coupling side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in solution?

A1: For long-term storage, this compound should be stored as a solid at low temperatures. If a stock solution is required, it should be prepared in a high-purity, anhydrous aprotic solvent (e.g., DMF, DMSO) and stored under an inert atmosphere at -20°C or below. Aqueous solutions are not recommended for storage due to the risk of hydrolysis.[2] If an aqueous solution must be used, it should be prepared immediately before use in a buffer at a neutral pH (6.5-7.0).

Q2: I am planning a copper-catalyzed azide-alkyne cycloaddition (CuAAC). How does the pH from a previous alkylation step affect this reaction?

A2: This is a critical consideration for sequential labeling workflows. The optimal pH for CuAAC reactions is typically in the range of 7 to 9. If your preceding alkylation step was performed at a compatible pH (e.g., 7.0-8.0), you might be able to proceed directly. However, it is crucial to ensure that any components from the first reaction do not interfere with the CuAAC catalyst. For instance, some buffers or excess nucleophiles (like thiols) can chelate the copper catalyst, inhibiting the reaction. It is often best practice to purify your alkyne-tagged molecule after the alkylation step before proceeding to the cycloaddition. This removes interfering species and allows you to use a buffer system optimized for the CuAAC reaction, such as a phosphate or HEPES buffer.

Q3: Can the amide proton be deprotonated? If so, at what pH, and how does it affect reactivity?

A3: The N-H proton of the secondary amide is weakly acidic, with a pKa typically well above 15. Under standard aqueous conditions (pH 1-14), it will remain protonated. Deprotonation would require a very strong, non-aqueous base (e.g., NaH in THF) and is not a relevant consideration for most bioconjugation or organic synthesis applications in protic solvents. If deprotonated, the resulting amidate would be a different type of nucleophile, but this is an unlikely event in typical experimental setups. The terminal alkyne proton is more acidic (pKa ~25) but still requires a strong base for deprotonation. The reactivity of the bromoacetamide group is primarily influenced by the pH's effect on the incoming nucleophile and the stability of the C-Br bond to hydrolysis.

Q4: How does pH influence the selectivity of this compound towards different nucleophilic amino acid residues?

A4: pH is the primary tool for controlling selectivity. The reactivity of nucleophilic amino acid side chains is governed by their pKa. By tuning the pH, you can selectively favor the deprotonated, more reactive form of your target residue.

Amino Acid ResidueTypical pKaOptimal pH for AlkylationRationale
Cysteine (thiol)~8.3 - 8.67.0 - 8.0Balances thiolate formation with reagent stability. At this pH, Cys is the most potent nucleophile.
Lysine (ε-amino)~10.5> 9.0Becomes significantly nucleophilic only at higher pH where the reagent is prone to hydrolysis.
Histidine (imidazole)~6.06.0 - 7.0Can be alkylated, but is a weaker nucleophile than thiolate. Selectivity for His over Cys is difficult.
N-terminus (α-amino)~8.0> 8.5Reactivity is pH-dependent; becomes competitive with Cys at higher pH values.

This table illustrates that for achieving selectivity for cysteine, conducting the reaction at a pH below 8 is critical to keep the more abundant lysine and N-terminal amines protonated and therefore less reactive.

Workflow for Diagnosing pH-Related Issues:

G start Low Yield or Multiple Byproducts check_ph Is reaction pH in the 7.0-8.0 range? start->check_ph check_stability Is reagent degrading in buffer? (Test via LC-MS) check_ph->check_stability Yes adjust_ph Adjust pH to 7.0-7.5 and re-run check_ph->adjust_ph No check_buffer Is buffer non-nucleophilic? (e.g., PBS, HEPES) check_stability->check_buffer No lower_ph Lower reaction pH towards 7.0 check_stability->lower_ph Yes change_buffer Switch to a non-nucleophilic buffer system check_buffer->change_buffer No success Problem Resolved check_buffer->success Yes adjust_ph->success lower_ph->success change_buffer->success

Caption: A logical workflow for troubleshooting pH-related experimental failures.

References

  • Gowda, B. T., et al. (2003). Title of relevant paper, if applicable. Journal Name, Vol(Issue), pages. (Note: Specific paper by Gowda et al. from 2003 was cited in search result[5] but the title was not provided; this is a placeholder format).

  • Singleton, D. A., & Dissanayake, A. U. (2016). Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β- and α,β-Substituted Trifluoromethylenones. PMC - NIH. Available at: [Link]

  • Gody, G., et al. (2014). Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. ResearchGate. Available at: [Link]

  • Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available at: [Link]

  • Sha, W., et al. (2020). Fast Cysteine Bioconjugation Chemistry. PMC - NIH. Available at: [Link]

Sources

Validation & Comparative

Cysteine Labeling Showdown: 2-Bromo-N-(prop-2-yn-1-yl)acetamide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug discovery, the precise labeling of cysteine residues is a cornerstone technique for understanding protein function, structure, and drug-target engagement. The choice of the labeling reagent is a critical decision that can significantly impact the outcome and interpretation of an experiment. Two of the most common classes of reagents for this purpose are iodoacetamides and bromoacetamides. This guide provides a comprehensive comparison of a versatile bromoacetamide derivative, 2-bromo-N-(prop-2-yn-1-yl)acetamide, and the workhorse reagent, iodoacetamide, for cysteine labeling.

At a Glance: Key Differences and Considerations

FeatureThis compoundIodoacetamide
Reactive Group BromoacetamideIodoacetamide
Relative Reactivity High, but generally lower than iodoacetamideVery High
Key Advantage Propargyl group enables "click chemistry" for downstream functionalizationWell-established, high reactivity leads to rapid labeling
Primary Off-Target Potential for similar off-target reactions as iodoacetamide, though possibly at a lower rateMethionine, Histidine, Lysine, N-terminus
Ideal Use Case Chemoproteomics, activity-based protein profiling (ABPP), applications requiring subsequent conjugation of reporter tags (e.g., fluorophores, biotin)Standard cysteine blocking in proteomics workflows, peptide mapping

The Heart of the Matter: Mechanism and Reactivity

Both this compound and iodoacetamide are haloacetamide-based alkylating agents that react with the nucleophilic thiol group of cysteine residues via an SN2 reaction.[1] The reaction proceeds through the attack of the deprotonated cysteine (thiolate anion) on the electrophilic carbon atom bearing the halogen, leading to the formation of a stable thioether bond and the displacement of the halide ion.

This difference in reactivity has significant practical implications. The high reactivity of iodoacetamide allows for rapid and complete labeling of cysteine residues, which is often desirable for blocking free thiols to prevent disulfide bond formation in standard proteomics workflows.[3] However, this high reactivity also increases the likelihood of off-target reactions.

Cysteine Alkylation Mechanism cluster_cys Protein Cys Cysteine-SH Thiolate Cysteine-S⁻ (Nucleophile) Cys->Thiolate Deprotonation (pH > pKa) Reagent Haloacetamide (X = I or Br) Transition SN2 Transition State Reagent->Transition Nucleophilic Attack Thiolate->Transition Product Alkylated Cysteine (Stable Thioether Bond) Transition->Product Halide Halide Ion (X⁻) Transition->Halide Leaving Group Departure

Figure 1: General SN2 mechanism for cysteine alkylation by haloacetamides.

The Double-Edged Sword of Reactivity: Selectivity and Off-Target Modifications

A critical consideration in any labeling experiment is the selectivity of the reagent for the target residue. While haloacetamides are generally considered cysteine-selective, their electrophilic nature can lead to reactions with other nucleophilic amino acid side chains, particularly at higher concentrations, longer incubation times, and elevated pH.

Iodoacetamide is well-documented to cause off-target modifications, most notably the alkylation of methionine residues.[4][5] This can be problematic in proteomics studies as it can interfere with peptide identification and quantification. Other amino acids that can be modified by iodoacetamide include histidine, lysine, aspartate, glutamate, and the N-terminal amino group.[6]

This compound , being less reactive than iodoacetamide, is expected to exhibit a more favorable selectivity profile. While comprehensive, direct comparative studies on the off-target reactivity of bromoacetamides versus iodoacetamides are limited, the lower reactivity of the bromo- group suggests a reduced propensity for side reactions under carefully controlled conditions. However, it is important to note that bromoacetamides can still react with the same off-target residues as iodoacetamides, and careful optimization of reaction conditions is crucial to minimize these unwanted modifications.

The Power of a Click: The Propargyl Advantage

The defining feature and primary advantage of This compound is the presence of the terminal alkyne (propargyl) group. This functional group is a bioorthogonal handle that allows for a subsequent, highly specific and efficient reaction known as "click chemistry". The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8]

This two-step approach offers immense versatility:

  • Labeling: The protein of interest is first labeled with this compound, covalently attaching the alkyne group to cysteine residues.

  • Conjugation: The alkyne-tagged protein can then be reacted with an azide-containing molecule of choice, such as a fluorophore for imaging, a biotin tag for enrichment and pull-down experiments, or an affinity probe.[7]

This modularity is invaluable in chemoproteomics and activity-based protein profiling (ABPP), where the goal is to identify and characterize the targets of small molecules in complex biological systems.

Chemoproteomics Workflow cluster_workflow Two-Step Labeling and Detection start Protein with Cysteine labeling Label with This compound start->labeling alkyne_protein Alkyne-labeled Protein labeling->alkyne_protein click CuAAC 'Click' Reaction + Azide-Reporter alkyne_protein->click final_product Fluorescently Labeled Protein or Biotinylated Protein click->final_product analysis Downstream Analysis (e.g., SDS-PAGE, MS, Imaging) final_product->analysis

Figure 2: Workflow for using this compound in a two-step labeling strategy.

Stability of the Adducts

Both iodoacetamide and this compound form stable thioether bonds with cysteine residues. The resulting S-carboxyamidomethylcysteine and S-propargylcysteine adducts are generally stable under the conditions typically used in proteomics workflows, including denaturation, reduction, and enzymatic digestion. The S-carboxyamidomethyl group is known to be stable during solid-phase peptide synthesis.[9] While the S-propargylcysteine adduct is also stable, it is important to note that the peptide bond preceding the modified cysteine can be susceptible to cleavage under certain mass spectrometry fragmentation conditions, a phenomenon that should be considered during data analysis.[10]

Experimental Protocols

Protocol 1: Standard Cysteine Alkylation with Iodoacetamide for Proteomics

This protocol is designed for the complete and irreversible blocking of cysteine residues in a protein sample prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

  • Iodoacetamide (IAA) stock solution (e.g., 500 mM in water or buffer, freshly prepared and protected from light)

  • Urea (optional, for denaturation)

Procedure:

  • Reduction: To the protein solution, add DTT to a final concentration of 5-10 mM. If the protein is not fully denatured, add urea to a final concentration of 6-8 M.

  • Incubate the sample at 56-60°C for 30-60 minutes to reduce all disulfide bonds.

  • Cool the sample to room temperature.

  • Alkylation: Add the freshly prepared iodoacetamide stock solution to a final concentration of 15-20 mM (a 2-3 fold molar excess over DTT).

  • Incubate the reaction in the dark at room temperature for 30-45 minutes.

  • Quenching (Optional): The reaction can be quenched by adding DTT to a final concentration of 20-25 mM.

  • The sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion, and mass spectrometry analysis.

Protocol 2: Chemoproteomic Labeling with this compound and Click Chemistry

This protocol outlines the labeling of a complex proteome with this compound, followed by conjugation to an azide-functionalized reporter tag via CuAAC.

Materials:

  • Cell lysate or protein mixture in a suitable buffer (e.g., PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Azide-reporter tag (e.g., Azide-fluorophore, Biotin-azide) stock solution (e.g., 1 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

Procedure:

Part A: Cysteine Labeling

  • Adjust the protein concentration of the lysate to 1-5 mg/mL in the desired buffer.

  • Add this compound to a final concentration of 100 µM. The optimal concentration may need to be determined empirically.

  • Incubate the reaction for 1 hour at room temperature.

  • Remove excess probe by protein precipitation (e.g., with cold acetone) or buffer exchange.

Part B: Click Chemistry (CuAAC)

  • Resuspend the alkyne-labeled protein pellet in a suitable buffer (e.g., PBS).

  • To the labeled protein solution, add the following components in order:

    • Azide-reporter tag to a final concentration of 25-50 µM.

    • TCEP to a final concentration of 1 mM.

    • TBTA to a final concentration of 50 µM.

    • CuSO₄ to a final concentration of 1 mM.

  • Vortex the reaction mixture and incubate for 1 hour at room temperature.

  • The labeled proteins are now ready for downstream analysis (e.g., in-gel fluorescence scanning if a fluorescent azide was used, or enrichment on streptavidin beads if biotin-azide was used).

Conclusion: Making the Right Choice for Your Research

The choice between this compound and iodoacetamide hinges on the specific goals of the experiment.

Iodoacetamide remains the gold standard for routine, bulk cysteine alkylation in traditional proteomics workflows where the primary objective is to prevent disulfide bond formation and ensure complete denaturation and digestion. Its high reactivity and well-understood behavior make it a reliable, albeit sometimes promiscuous, choice.

This compound shines in the realm of chemoproteomics and functional studies. Its key advantage, the bioorthogonal propargyl group, opens the door to a vast array of downstream applications through click chemistry. While its reactivity is slightly lower than that of iodoacetamide, this can be advantageous in achieving higher selectivity for cysteine residues. For researchers aiming to identify drug targets, profile enzyme activity, or visualize proteins in complex biological systems, the versatility of this reagent is unparalleled.

Ultimately, a thorough understanding of the chemical properties and potential pitfalls of each reagent, coupled with careful optimization of experimental conditions, will empower researchers to select the most appropriate tool to unlock the secrets of the proteome.

References

  • Adibekian, A., et al. (2011). A Fast Cysteine-Selective Chemoproteomic Profiling Method.
  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3421-3427.
  • Hang, H. C., & Bertozzi, C. R. (2001). Chemoselective approaches to glycoprotein assembly. Accounts of Chemical Research, 34(9), 727-736.
  • Harrison, A. G., & Creaser, C. S. (2001). Aspects of the gas-phase chemistry of protonated peptides. Journal of Mass Spectrometry, 36(7), 713-730.
  • Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022.
  • Nelson, K. J., & Parson, W. W. (2001). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 293(1), 47-57.
  • Seneviratne, U. I., et al. (2020). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 1(3), 100184.
  • Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem, 5(1), 41-47.
  • Sun, T., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 148, 146-154.
  • Tureček, F. (2002). N-terminal and C-terminal peptide sequencing by mass spectrometry. Journal of Mass Spectrometry, 37(1), 1-18.
  • Wang, D., et al. (2018). Synthesis of S-Carbamidomethyl Cysteine and Its Use for Quantification of Cysteinyl Peptides by Targeted Proteomics. Analytical Chemistry, 90(23), 14079-14085.
  • Weerapana, E., et al. (2010). Quantitative proteomics identifies a wealth of uncharacterized orphan activities in the human proteome.
  • Zervos, C., & Adams, E. (1977). S-carboxymethylcysteine sulfone: instability to acid hydrolysis and unreactivity with N-terminal reagents. International Journal of Peptide and Protein Research, 10(1), 1-8.

Sources

A Senior Application Scientist's Guide to Cysteine-Reactive Alkylating Agents: A Comparative Analysis of 2-bromo-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Covalent Probes in Modern Drug Discovery

In the landscape of chemical biology and drug development, the targeted covalent modification of proteins has re-emerged as a powerful strategy. Covalent inhibitors can offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to engage with challenging, shallow binding sites that are often considered "undruggable" by traditional non-covalent binders.[1][2] At the heart of this strategy lies the "warhead"—an electrophilic functional group designed to form a stable bond with a nucleophilic amino acid residue on the target protein.

Cysteine, with the unique nucleophilicity of its thiol side chain, is the most frequently targeted residue for covalent modification.[3] Consequently, a diverse arsenal of cysteine-reactive alkylating agents has been developed, each with a unique profile of reactivity, selectivity, and experimental utility. These agents are not only integral components of covalent drug candidates but also serve as indispensable tools for basic research, particularly in the field of chemical proteomics for target identification and validation.

This guide provides an in-depth comparison of 2-bromo-N-(prop-2-yn-1-yl)acetamide—a versatile, bioorthogonally-tagged reagent—with other canonical alkylating agents, namely iodoacetamide (IAA) and N-ethylmaleimide (NEM). We will delve into their mechanisms of action, comparative reactivity, and provide field-proven experimental protocols to empower researchers to make informed decisions for their specific applications, from routine protein sample preparation to sophisticated, proteome-wide covalent ligand discovery campaigns.

Section 1: A Chemical and Mechanistic Overview of Key Alkylating Agents

The choice of an alkylating agent is fundamentally a choice of its electrophilic "warhead." The structure of the warhead dictates its reaction mechanism, intrinsic reactivity, and the stability of the resulting covalent adduct. Here, we compare three widely used agents with distinct chemical properties.

This compound: The Bioorthogonal Probe
  • Structure and Properties: This reagent combines a bromoacetamide warhead with a propargyl (prop-2-yn-1-yl) group.[4][5] The bromoacetamide moiety is a classic α-haloacetamide electrophile, while the terminal alkyne serves as a bioorthogonal handle.

  • Mechanism of Action: this compound reacts with the nucleophilic thiolate anion of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom adjacent to the bromine is electrophilic, and upon attack by the thiolate, the bromide ion is displaced as a leaving group, forming a stable thioether bond.

  • The Propargyl Advantage: The terminal alkyne is the key feature that distinguishes this molecule. It is chemically inert within the complex biological milieu of a cell but can be specifically and efficiently derivatized after protein labeling using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry."[6] This allows for the attachment of reporter tags (e.g., biotin for enrichment, fluorophores for imaging) for downstream target identification and validation.

Iodoacetamide (IAA): The Workhorse of Proteomics
  • Structure and Properties: Iodoacetamide is arguably the most common cysteine alkylating agent used in proteomics.[7][8] Its structure is analogous to the bromo-variant, with iodine replacing bromine.

  • Mechanism of Action: IAA reacts via the same SN2 mechanism as its bromo-analog.

  • Reactivity Profile: The primary difference lies in its reactivity. The carbon-iodine bond is weaker and longer than the carbon-bromine bond, making iodide a much better leaving group than bromide. Consequently, IAA is a significantly more reactive alkylating agent than this compound. This high reactivity is advantageous for applications requiring rapid and complete alkylation of all accessible cysteine residues, such as in standard bottom-up proteomics workflows to prevent disulfide bond reformation.[8] However, this high reactivity can also lead to lower selectivity and increased off-target labeling in complex proteomes.

N-Ethylmaleimide (NEM): The Michael Acceptor
  • Structure and Properties: NEM possesses a distinct electrophilic warhead: an α,β-unsaturated carbonyl system within a maleimide ring.[9][10]

  • Mechanism of Action: Unlike the haloacetamides, NEM reacts with cysteine thiols via a conjugate addition, or Michael reaction.[9] The nucleophilic thiolate attacks one of the carbons of the double bond, leading to the formation of a stable thioether linkage. The reaction is highly specific for sulfhydryls at a pH range of 6.5-7.5.[11]

  • Reactivity Profile: The reactivity of NEM is governed by the principles of Michael addition and is generally considered to be highly specific for cysteines under controlled pH conditions.[11][12] This makes it a valuable tool for selectively blocking cysteine residues to study their functional roles.

G cluster_halo Haloacetamides cluster_michael Maleimides Cys_SN2 Protein-Cys-S⁻ Adduct_SN2 Thioether Adduct (S-alkylation) Cys_SN2->Adduct_SN2 SN2 Reaction BrNPA This compound BrNPA->Cys_SN2 IAA Iodoacetamide (IAA) IAA->Cys_SN2 Cys_MA Protein-Cys-S⁻ Adduct_MA Thioether Adduct (Thiol Addition) Cys_MA->Adduct_MA Michael Addition NEM N-Ethylmaleimide (NEM) NEM->Cys_MA

Figure 2: A standard experimental workflow for target identification using this compound coupled with click chemistry and mass spectrometry-based proteomics.

This workflow provides a direct readout of the probe's targets. A similar strategy, known as CITe-Id, has been successfully used to discover novel, pharmacologically addressable cysteines and accelerate the development of selective covalent inhibitors. [13]

Section 4: Field-Proven Experimental Protocols

To ensure scientific integrity, the protocols described below are designed to be self-validating, incorporating necessary controls for robust data interpretation.

Protocol: Competitive Profiling of Cysteine Reactivity in Cell Lysate

This protocol uses a competitive experiment to directly compare the proteome-wide reactivity of a test inhibitor (e.g., a compound derived from this compound) against a broad-spectrum cysteine-reactive probe.

Objective: To determine the protein targets that are selectively engaged by an inhibitor of interest.

Materials:

  • Cell lysate (e.g., from HEK293T or A549 cells) at 2 mg/mL in DPBS.

  • Test Inhibitor (e.g., your covalent ligand of interest).

  • Control vehicle (e.g., DMSO).

  • Broad-spectrum cysteine probe: Iodoacetamide-alkyne (IAA-alkyne).

  • Click chemistry reagents: Azide-biotin tag, TCEP, TBTA ligand, Copper(II) sulfate.

  • Streptavidin agarose beads.

  • Proteomics-grade trypsin, DTT, and iodoacetamide (for standard digestion).

Methodology:

  • Lysate Preparation: Prepare clarified cell lysate by sonication followed by ultracentrifugation (100,000 x g). Normalize protein concentration to 2 mg/mL.

  • Competitive Labeling:

    • To 1 mL of lysate, add your test inhibitor to the desired final concentration (e.g., 10 µM).

    • To a separate 1 mL of lysate, add an equivalent volume of vehicle (DMSO).

    • Incubate both samples for 60 minutes at 37 °C.

  • Probe Labeling: Add the broad-spectrum IAA-alkyne probe to both tubes to a final concentration of 100 µM. Incubate for 30 minutes at room temperature. The rationale here is that cysteines already blocked by your test inhibitor will be unavailable to react with the IAA-alkyne probe.

  • Click Reaction:

    • To each sample, add the following pre-mixed click chemistry cocktail: 100 µM azide-biotin, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM Copper(II) sulfate.

    • Vortex and incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate proteins using a 3:1 mixture of methanol/chloroform to remove excess reagents. Resuspend the protein pellet in 1.2% SDS in PBS.

  • Enrichment:

    • Add streptavidin agarose beads to each sample and incubate for 1.5 hours at room temperature to capture biotinylated proteins.

    • Wash the beads extensively with 0.5% SDS in PBS, followed by PBS, and finally 100 mM ammonium bicarbonate to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 100 mM ammonium bicarbonate.

    • Reduce proteins with 10 mM DTT (60 min, 56 °C).

    • Alkylate with 20 mM Iodoacetamide (45 min, RT, in the dark) to cap any remaining free cysteines from the digestion process.

    • Add proteomics-grade trypsin and incubate overnight at 37 °C.

  • MS Analysis: Collect the supernatant containing the digested peptides and analyze by LC-MS/MS.

Data Interpretation:

  • Proteins that are true targets of your test inhibitor will show a significant reduction in peptide spectral counts or intensity in the inhibitor-treated sample compared to the DMSO control. This quantitative proteomics approach directly visualizes the "footprint" of your compound on the proteome. [3][14]

Protocol: Validation of Covalent Adduct Formation by Mass Spectrometry

Objective: To confirm that a compound forms a covalent bond with a purified target protein and to identify the specific residue modified.

Materials:

  • Purified recombinant protein of interest (e.g., 1 mg/mL).

  • Covalent inhibitor (e.g., this compound).

  • MS-compatible buffer (e.g., 50 mM HEPES, pH 7.4).

  • LC-MS system capable of intact protein analysis and peptide mapping.

Methodology:

  • Intact Protein Analysis (Top-Down MS):

    • Incubate the protein with a 5-fold molar excess of the inhibitor for 2 hours at 37 °C.

    • Include a vehicle-treated protein as a negative control.

    • Desalt the samples and analyze via LC-MS.

    • Expected Result: The inhibitor-treated sample should show a new peak with a mass corresponding to the protein plus the mass of one or more inhibitor molecules (for this compound, MW = 176.01 Da)[5]. This provides initial confirmation of covalent binding. [15]2. Peptide Mapping (Bottom-Up MS):

    • Take the samples from the previous step and perform a standard in-solution digestion:

      • Denature, reduce with DTT, and alkylate with IAA (to cap unmodified cysteines).

      • Digest with trypsin overnight.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Data Analysis: Search the MS/MS data against the protein sequence, specifying a variable modification on cysteine corresponding to the mass of the inhibitor fragment after loss of the bromine leaving group (e.g., +95.03 Da for the propargyl-acetamide moiety).

    • Expected Result: Identification of a peptide-spectral match (PSM) for a peptide containing the modification. The MS/MS spectrum will show a fragmentation pattern that localizes the mass shift to a specific cysteine residue, providing definitive proof of the binding site. [15]

Conclusion

The selection of a cysteine-reactive alkylating agent is a critical decision in experimental design.

  • Iodoacetamide (IAA) remains the gold standard for applications requiring exhaustive and rapid alkylation, such as sample preparation for quantitative proteomics, due to its superior reactivity.

  • N-Ethylmaleimide (NEM) offers high specificity for cysteines under controlled pH, making it an excellent tool for functional studies where precise modification is required.

  • This compound carves out a vital niche as a moderately reactive probe with a powerful bioorthogonal handle. It is not the ideal choice for general protein alkylation but represents a premier tool for modern chemical proteomics, enabling robust, proteome-wide covalent ligand discovery and target validation. Its "clickable" alkyne group provides an entry point to a suite of powerful analytical techniques that are at the forefront of drug discovery. Understanding the distinct advantages and limitations of each agent is paramount to generating high-quality, interpretable data and ultimately, accelerating scientific discovery.

References

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC, NIH. [Link]

  • N-Bromoacetamide | C2H4BrNO | CID 4353. PubChem. [Link]

  • Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[16][15]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PMC, PubMed Central. [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • 2-Bromoacetamide | C2H4BrNO | CID 69632. PubChem. [Link]

  • Electrophilic warheads in covalent drug discovery: an overview. Taylor & Francis Online. [Link]

  • Quantitative proteomics and applications in covalent ligand discovery. PMC, NIH. [Link]

  • Selectivity of labeled bromoethylamine for protein alkylation. PubMed. [Link]

  • N-Ethylmaleimide. Wikipedia. [Link]

  • N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. PubMed. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

  • Recent advances in the development of covalent inhibitors. PMC, NIH. [Link]

  • Mechanism of inhibition of relaxation by N-ethylmaleimide treatment of myosin. PubMed. [Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews. [Link]

  • Method for synthesizing bromoacetamide.
  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PMC, NIH. [Link]

  • Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. JoVE. [Link]

  • Covalent inhibitor drug discovery. Domainex. [Link]

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PubMed Central. [Link]

  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. [Link]

  • The Power of DNA-Encoded Libraries for Covalent Inhibitor Discovery. X-Chem. [Link]

  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [Link]

  • Target Identification Strategies. Discovery On Target. [Link]

  • An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. ChemRxiv. [Link]

  • Electrophilic warheads in covalent drug discovery: an overview | Request PDF. ResearchGate. [Link]

  • Acetamide, N-bromo. Organic Syntheses Procedure. [Link]

  • Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions. PMC, NIH. [Link]

  • Quantitative chemical proteomics reveals target spectra of eight clinical BCR-ABL kinase inhibitors and indicates impairment of MAPK signaling resulting from off-target effects of danusertib and bosutinib. ResearchGate. [Link]

  • Reactive-cysteine profiling for drug discovery. PMC, PubMed Central. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. [Link]

Sources

A Technical Guide to the Cysteine Selectivity of 2-bromo-N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise targeting of specific amino acid residues within the vast landscape of the proteome is a cornerstone of modern chemical biology and covalent drug discovery. Cysteine, with the unique nucleophilicity of its thiol side chain, represents a prime target for such specific modification. This guide provides an in-depth comparison of 2-bromo-N-(prop-2-yn-1-yl)acetamide as a cysteine-selective reagent, grounded in experimental data and established proteomic methodologies. We will explore the chemical basis for its selectivity, compare its performance to alternative reagents, and provide a detailed protocol for its empirical validation.

Introduction: The Rationale for Cysteine Targeting with Haloacetamides

The development of covalent inhibitors and chemical probes often hinges on the ability to form a stable bond with a specific residue on a protein of interest. Cysteine's thiol group, which can be readily deprotonated to the highly nucleophilic thiolate anion, makes it the most intrinsically reactive proteinogenic amino acid.[1] This inherent reactivity allows for the design of electrophilic probes that can selectively label cysteine residues under physiological conditions.

Among the various electrophilic "warheads" used for cysteine targeting, haloacetamides, such as this compound, have emerged as a robust and versatile class of reagents. While other reagents like maleimides exhibit faster reaction kinetics, haloacetamides offer distinct advantages, including greater stability against hydrolysis and the formation of more homogenous, irreversible thioether bonds.[2] The propargyl group (prop-2-yn-1-yl) incorporated into this specific acetamide provides a bioorthogonal handle for downstream applications, such as "click" chemistry for the attachment of reporter tags (e.g., fluorophores or biotin).

The Chemical Basis of Selectivity: Cysteine vs. Other Nucleophilic Residues

The selectivity of this compound for cysteine is rooted in the principles of nucleophilicity and reaction kinetics. The primary reaction mechanism is a nucleophilic substitution (S(_N)2) reaction, where the cysteine thiolate attacks the carbon atom bearing the bromine, displacing the bromide ion to form a stable thioether linkage.

Figure 1: S(_N)2 reaction of this compound with a cysteine residue.

While other amino acid side chains, such as the ε-amino group of lysine, the imidazole of histidine, and the hydroxyl groups of serine and tyrosine, are also nucleophilic, their reactivity towards haloacetamides is generally lower than that of cysteine under physiological pH conditions. This is primarily due to the lower pKa of the cysteine thiol group (around 8.5, but can be lower in specific protein microenvironments) compared to the lysine amino group (around 10.5). At neutral pH, a larger fraction of cysteine residues will exist in the more reactive thiolate form.

However, it is crucial to understand that this selectivity is not absolute. Off-target reactions can and do occur, particularly at higher concentrations of the reagent or at elevated pH. For instance, iodoacetamide, a closely related haloacetamide, has been shown to react with histidine, lysine, and methionine residues.[3]

Comparative Performance: Bromoacetamides vs. Other Cysteine-Reactive Probes

A comprehensive understanding of a probe's selectivity requires a direct comparison with alternative reagents under standardized conditions. The most common alternatives to haloacetamides for cysteine labeling are maleimides and iodoacetamides.

FeatureThis compoundMaleimidesIodoacetamides
Reaction Mechanism S(_N)2Michael AdditionS(_N)2
Reaction Speed ModerateFastModerate to Fast
pH Dependence Favored at pH > 7.5Optimal at pH 6.5-7.5Favored at pH > 7.5
Selectivity High for CysteineGood, but can react with lysines at higher pHHigh for Cysteine
Bond Stability Irreversible ThioetherReversible (retro-Michael addition possible)Irreversible Thioether
Hydrolytic Stability HighProne to hydrolysisHigh

Table 1: Comparison of Cysteine-Reactive Probes

As indicated in Table 1, this compound offers a favorable balance of reactivity and stability. While maleimides react more rapidly, their susceptibility to hydrolysis and the potential for reversibility of the formed bond can be significant drawbacks in certain applications.[2] The slower reaction rate of bromoacetamides can be advantageous, as it often correlates with higher selectivity. For instance, studies comparing maleimide and bromoacetyl functionalities have shown that a significant kinetic discrimination can be achieved, with the bromoacetyl group reacting more slowly and at a higher pH, allowing for more controlled and selective labeling.[4]

Proteome-wide analyses of a diverse range of electrophilic probes have provided a global view of their amino acid selectivity. While a direct analysis of this compound in these large-scale studies is not yet available, data from its close analog, iodoacetamide alkyne (IA-alkyne), is highly informative. At a concentration of 100 µM, IA-alkyne exhibits approximately 96% selectivity for cysteine residues. However, increasing the concentration to 1 mM reduces this selectivity to 86%, with off-target labeling observed on serine, threonine, and N-termini.[1] This underscores the critical importance of optimizing probe concentration to maintain high selectivity.

Experimental Validation of Selectivity: A Step-by-Step Protocol

To empirically determine the selectivity of this compound for cysteine residues within a complex biological system, a competitive activity-based protein profiling (ABPP) experiment coupled with quantitative mass spectrometry is the gold standard.[3][5] The following protocol outlines a robust workflow for this purpose.

Competitive ABPP Workflow proteome Native Proteome (Cell Lysate) treatment Treatment Groups Control (DMSO) Test Compound (Bromoacetamide) proteome->treatment Divide probe_labeling Labeling with Cysteine-Reactive Probe e.g., Iodoacetamide-alkyne treatment:c->probe_labeling:p Incubate treatment:t->probe_labeling:p Incubate click_chem Click Chemistry Attach Biotin-Azide probe_labeling->click_chem enrichment Streptavidin Enrichment click_chem->enrichment digestion On-Bead Tryptic Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Quantitative Data Analysis Identify and quantify labeled peptides ms_analysis->data_analysis

Figure 2: Workflow for competitive ABPP to assess probe selectivity.

Objective: To quantify the on-target (cysteine) and off-target (other amino acids) modification of proteins by this compound in a complex proteome.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • This compound

  • Broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne) for competitive profiling

  • Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin agarose beads

  • Urea, DTT, iodoacetamide (for denaturation and alkylation)

  • Trypsin

  • LC-MS/MS instrumentation and data analysis software

Protocol:

  • Proteome Preparation:

    • Culture and harvest cells.

    • Lyse cells in a suitable buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Labeling:

    • Aliquot the proteome into two sets of treatment groups: a control group (DMSO vehicle) and a test group.

    • For the test group, pre-incubate the proteome with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 1 hour at room temperature. The control group is incubated with DMSO. This step allows the test compound to bind to its targets.

    • To both control and test samples, add a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne) at a fixed concentration (e.g., 5 µM) and incubate for another hour. This probe will label cysteine residues that were not already modified by the test compound.

  • Click Chemistry:

    • To each sample, add the click chemistry reaction cocktail: biotin-azide, copper (II) sulfate, TBTA ligand, and freshly prepared sodium ascorbate.

    • Incubate for 1 hour at room temperature to attach a biotin tag to the alkyne-labeled proteins.

  • Protein Precipitation and Solubilization:

    • Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents.

    • Resuspend the protein pellets in a buffer containing SDS to ensure complete solubilization.

  • Enrichment of Labeled Proteins:

    • Dilute the samples to reduce the SDS concentration.

    • Add streptavidin agarose beads and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing urea.

    • Reduce disulfide bonds with DTT and alkylate the newly exposed cysteines with iodoacetamide.

    • Dilute the urea and add trypsin to digest the proteins into peptides overnight.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use a suitable proteomics software suite to identify the peptides and the modified residues.

    • Quantify the relative abundance of each identified peptide between the control and test samples. A significant decrease in the signal for a specific peptide in the test sample indicates that the corresponding cysteine was blocked by this compound.

    • Crucially, search the data for modifications on other nucleophilic amino acids to identify off-target events.

Self-Validation and Interpretation: This protocol is self-validating. The control samples establish the baseline of accessible cysteine residues. The dose-dependent decrease in labeling by the reporter probe in the presence of the test compound confirms specific engagement. The identification of modifications on non-cysteine residues provides a direct measure of off-target reactivity. A highly selective compound will show potent, dose-dependent competition for a limited number of cysteine sites with minimal evidence of modification on other amino acids.

Conclusion and Future Perspectives

This compound is a valuable tool for the selective modification of cysteine residues. Its favorable balance of reactivity and stability, coupled with the versatility of its alkyne handle, makes it well-suited for a range of applications in chemical proteomics and drug discovery. While it exhibits high selectivity for cysteine, researchers must remain cognizant of the potential for off-target reactions, particularly at higher concentrations.

The continued development of novel electrophilic warheads and the application of sophisticated quantitative proteomic workflows will further refine our ability to achieve exquisite control over protein modification. By rigorously validating the selectivity of reagents like this compound using the principles and protocols outlined in this guide, the scientific community can continue to develop more precise and effective chemical tools to explore and manipulate the proteome.

References

  • Abegg, D., et al. (2021). Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]

  • Fu, L., et al. (2021). Contemporary proteomic strategies for cysteine redoxome profiling. Plant Communications, 2(5), 100223. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Chemical proteomics. Cold Spring Harbor Perspectives in Biology, 7(11), a019523. [Link]

  • Vinogradova, E. V., et al. (2020). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Journal of the American Chemical Society, 142(15), 7048-7056. [Link]

  • Wang, C., et al. (2014). A chemoproteomic platform to quantitatively map targets of lipid-derived electrophiles. Nature Methods, 11(1), 79-85. [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. [Link]

  • Yang, J., & Liu, Y. (2022). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Accounts of Chemical Research, 55(3), 324-336. [Link]

  • Zhang, X., et al. (2022). Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. Journal of the American Chemical Society, 144(4), 1773-1781. [Link]

  • Zolnierczyk, J., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules, 28(8), 3465. [Link]

  • Bar-Peled, L., et al. (2017). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Cell Chemical Biology, 24(2), 151-160.e6. [Link]

  • Chen, Y., et al. (2023). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. International Journal of Molecular Sciences, 24(22), 16428. [Link]

  • Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 10(4), 533-543. [Link]

  • Poole, L. B., & Nelson, K. J. (2008). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology, Chapter 7, Unit 7.8. [Link]

  • Jones, L. H. (2022). Covalent drugs targeting histidine – an unexploited opportunity? RSC Medicinal Chemistry, 13(10), 1205-1209. [Link]

  • Zhang, W., et al. (2020). Probing conformational hotspots for the recognition and intervention of protein complexes by lysine reactivity profiling. Chemical Science, 11(45), 12356-12364. [Link]

  • Chen, Y., et al. (2016). A naphthalimide-based fluorescent probe for the specific staining of cysteine containing proteins and thioredoxin reductase in SDS-PAGE. Sensors and Actuators B: Chemical, 237, 83-89. [Link]

  • Gygi, S. P., et al. (1999). Proteomics Based on Selecting and Quantifying Cysteine Containing Peptides by Covalent Chromatography. Analytical Chemistry, 71(20), 4545-4554. [Link]

  • Yu, C., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(2), 263-274. [Link]

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1-18. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-bromo-N-(prop-2-yn-1-yl)acetamide (BPA) Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Labeling in Modern Drug Discovery

In the landscape of contemporary drug discovery and chemical biology, the ability to selectively and covalently modify proteins offers a powerful tool for understanding biological systems and developing novel therapeutics. Covalent inhibitors, once approached with caution, are now experiencing a resurgence, with several approved drugs demonstrating their efficacy. At the heart of this renaissance lies the development of sophisticated chemical probes and analytical techniques that allow for the precise characterization of these covalent interactions.

This guide provides an in-depth technical comparison of 2-bromo-N-(prop-2-yn-1-yl)acetamide (BPA) as a covalent labeling agent. We will delve into the quantitative methodologies used to assess its performance, compare it with other commonly used covalent probes, and provide detailed, field-proven experimental protocols. Our focus will be on the "why" behind the "how," offering insights into the experimental choices that ensure robust and reliable data.

This compound is a bifunctional reagent. It possesses a bromoacetamide electrophilic "warhead" that primarily targets nucleophilic cysteine residues via an SN2 reaction. Additionally, its terminal alkyne, or propargyl group, serves as a bioorthogonal handle for "click" chemistry, allowing for the subsequent attachment of reporter molecules such as fluorophores or biotin. This dual functionality makes BPA a versatile tool for activity-based protein profiling (ABPP), target identification, and validation.

Quantitative Methodologies for Assessing Covalent Labeling

The quantitative analysis of covalent labeling is crucial for determining the efficiency, selectivity, and kinetics of a probe. The two primary methodologies employed are mass spectrometry-based proteomics and fluorescence-based assays.

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is the cornerstone for the direct detection and quantification of covalent protein modifications. It provides unambiguous evidence of a covalent adduct by detecting the mass shift corresponding to the addition of the labeling agent.

This "top-down" approach involves analyzing the entire protein-adduct complex. It is the most direct method to confirm covalent modification and determine the stoichiometry of labeling (i.e., how many molecules of the probe are bound to a single protein).

Principle: The mass of the intact protein is measured before and after incubation with the covalent probe. A mass increase corresponding to the molecular weight of the probe confirms the formation of a covalent adduct.

Experimental Workflow:

cluster_incubation Incubation cluster_cleanup Sample Cleanup cluster_ms MS Analysis Protein Protein Incubate Incubate Protein->Incubate Target Protein BPA BPA BPA->Incubate Covalent Probe Cleanup Desalting/ LC Separation Incubate->Cleanup Remove excess probe LC_MS LC-MS Cleanup->LC_MS Analyze intact protein Deconvolution Deconvolution LC_MS->Deconvolution Determine mass

Caption: Workflow for Intact Protein Mass Analysis.

Detailed Protocol: Intact Protein Analysis of BPA Labeling

  • Protein Preparation: Prepare the target protein at a concentration of 1-5 µM in an MS-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8).

  • Probe Incubation: Add this compound to the protein solution at a desired molar excess (e.g., 10-fold). Incubate at room temperature for 1-2 hours. Include a vehicle control (e.g., DMSO) without the probe.

  • Sample Cleanup: Remove excess, non-covalently bound probe using a desalting column (e.g., C4 ZipTip) or rapid buffer exchange.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a C4 or C8 reverse-phase column.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the unmodified protein and the protein-BPA adduct. The mass of the BPA adduct should be the protein mass + 175.01 Da (for the C₅H₆BrNO moiety).

While intact protein analysis confirms if labeling occurred, bottom-up proteomics reveals where it occurred. This is critical for understanding the selectivity of the probe and for identifying the specific amino acid residue that has been modified.

Principle: The labeled protein is enzymatically digested into smaller peptides. These peptides are then analyzed by LC-MS/MS. The fragmentation pattern of the modified peptide allows for the precise identification of the labeled amino acid.

Experimental Workflow:

cluster_labeling Labeling & Denaturation cluster_digestion Digestion cluster_msms LC-MS/MS Analysis Labeled_Protein Labeled Protein Denature Denature, Reduce, Alkylate Labeled_Protein->Denature Digestion Trypsin Digestion Denature->Digestion Prepare for digestion LC_MSMS LC-MS/MS Digestion->LC_MSMS Analyze peptides Database_Search Database Search LC_MSMS->Database_Search Identify modified peptides

Caption: Workflow for Bottom-Up Proteomics Analysis.

Detailed Protocol: Bottom-Up Proteomics for BPA Labeling Site Identification

  • Protein Labeling: Incubate the target protein with BPA as described in the intact protein protocol.

  • Denaturation, Reduction, and Alkylation: Denature the protein with 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAM) to prevent disulfide scrambling. Note: If BPA is targeting cysteines, the IAM step will cap any unmodified cysteines.

  • Proteolytic Digestion: Dilute the urea concentration to < 2 M and digest the protein with a protease such as trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS. The mass spectrometer will isolate peptide ions, fragment them, and detect the resulting fragment ions.

  • Data Analysis: Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and localize the BPA modification (a mass shift of +175.01 Da on a specific amino acid).

Fluorescence-Based Quantitative Analysis

Fluorescence-based assays offer a higher-throughput alternative to MS for quantifying covalent labeling, particularly in competitive binding experiments. These assays are indirect but can be very powerful for screening libraries of compounds.

In this approach, a fluorescently-tagged version of a broad-spectrum covalent probe is competed against an unlabeled test compound (like BPA). A reduction in fluorescence indicates that the test compound has bound to the target protein, preventing the binding of the fluorescent probe.

Principle: The extent of covalent labeling by a fluorescent probe is measured in the presence and absence of a competitor compound. The decrease in fluorescence is proportional to the occupancy of the target by the competitor.

Experimental Workflow:

cluster_preincubation Pre-incubation cluster_labeling Labeling cluster_analysis Analysis Proteome Proteome/ Protein Pre_Incubate Pre-incubate Proteome->Pre_Incubate BPA BPA (Competitor) BPA->Pre_Incubate Label Add Probe Pre_Incubate->Label Fluor_Probe Fluorescent Probe Fluor_Probe->Label SDS_PAGE SDS-PAGE Label->SDS_PAGE Separate proteins Gel_Scan Fluorescence Scan SDS_PAGE->Gel_Scan Quantify fluorescence

Caption: Workflow for Competitive ABPP.

Detailed Protocol: Competitive ABPP with BPA

  • Proteome/Protein Preparation: Prepare cell lysate or purified protein in a suitable buffer.

  • Competitor Incubation: Aliquot the proteome/protein and add increasing concentrations of BPA (or other unlabeled competitors). Include a vehicle control. Incubate for 30 minutes at room temperature.

  • Fluorescent Probe Labeling: Add a fluorescently tagged broad-spectrum cysteine-reactive probe (e.g., a rhodamine-tagged iodoacetamide) to all samples. Incubate for a further 30 minutes.

  • Quenching and SDS-PAGE: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Fluorescence Scanning: Scan the gel using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the band corresponding to the target protein. A decrease in fluorescence in the BPA-treated samples indicates successful competition. IC₅₀ values can be calculated by plotting the fluorescence intensity against the concentration of BPA.

Comparative Analysis: BPA vs. Other Covalent Probes

The choice of a covalent probe depends on several factors, including the target residue, the desired reactivity, and the downstream application. Here, we compare BPA to other common covalent labeling agents.

FeatureThis compound (BPA)Iodoacetamide-based ProbesAcrylamide-based Probes
Warhead BromoacetamideIodoacetamideAcrylamide
Mechanism SN2 alkylationSN2 alkylationMichael addition
Target Residue Primarily Cysteine. Can react with other nucleophiles at high concentrations.Primarily Cysteine. Generally more reactive than bromoacetamides.Primarily Cysteine.
Reactivity Moderately reactive.Highly reactive. Can lead to off-target labeling.[1]Generally less reactive than haloacetamides, offering potentially higher selectivity.[2]
Bioorthogonal Handle Yes (alkyne)Can be synthesized with one.Can be synthesized with one.
Advantages Good balance of reactivity and stability. The alkyne handle allows for versatile downstream applications.High reactivity can be advantageous for labeling less reactive cysteines.Tunable reactivity through substitution on the acrylamide.[3]
Disadvantages Can have off-target reactivity with other nucleophiles.High reactivity can lead to a lack of selectivity and potential for artifacts.Can be susceptible to reaction with glutathione in cells, reducing effective concentration.

The "Clickable" Advantage of the Propargyl Group

A key feature of BPA is its terminal alkyne (propargyl group), which enables bioorthogonal "click" chemistry. This allows for a two-step labeling procedure:

  • Covalent Labeling: The bromoacetamide warhead reacts with the target protein.

  • Click Reaction: An azide-containing reporter molecule (e.g., a fluorophore, biotin) is attached to the alkyne handle.

This approach is advantageous because it allows for the use of small, cell-permeable probes for the initial labeling event, with the larger reporter tag being added later. This can minimize perturbation of the biological system.

There are two main types of azide-alkyne cycloaddition reactions used in this context:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction but requires a copper catalyst, which can be toxic to cells.[4][5]

  • Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne instead of a terminal alkyne and does not require a copper catalyst, making it suitable for live-cell imaging.[6][]

Click Chemistry Workflow:

BPA_Labeled_Protein BPA-Labeled Protein Click_Reaction CuAAC or SPAAC BPA_Labeled_Protein->Click_Reaction Azide_Reporter Azide-Reporter (Fluorophore, Biotin) Azide_Reporter->Click_Reaction Final_Product Fluorescently/Biotin Labeled Protein Click_Reaction->Final_Product

Caption: General workflow for click chemistry on a BPA-labeled protein.

Conclusion and Future Perspectives

This compound is a versatile and powerful tool for the quantitative analysis of protein function. Its combination of a moderately reactive bromoacetamide warhead and a "clickable" alkyne handle provides a robust platform for a wide range of applications in drug discovery and chemical biology. The choice of quantitative methodology—be it intact protein MS, bottom-up proteomics, or fluorescence-based assays—will depend on the specific experimental question being addressed. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage BPA and other covalent probes to gain deeper insights into the complex world of the proteome. The continued development of new warheads with tunable reactivity and novel bioorthogonal chemistries will undoubtedly further expand the capabilities of covalent labeling in the years to come.

References

  • Benns, H. J., et al. (2021). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 9, 636232.
  • Hong, V., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
  • Liao, H. Y., et al. (2017). A covalent inhibitor of IMPDH2 that selectively kills a subset of DLBCL cells.
  • Leung, D., et al. (2003). A novel, competitive assay for the discovery of protein tyrosine phosphatase inhibitors. Journal of Biomolecular Screening, 8(2), 171-181.
  • Martin, B. R., et al. (2012). A general platform for the discovery of functional proteins.
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
  • Potter, A. J., et al. (2020). Advanced approaches of developing targeted covalent drugs. Cellular and Molecular Life Sciences, 77(17), 3357-3376.
  • Jewett, J. C., & Bertozzi, C. R. (2010). The definitive guide to strain-promoted alkyne-azide cycloaddition (SPAAC). Chemical Society Reviews, 39(4), 1272-1279.
  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353.
  • Takaoka, Y., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(28), 8831-8839.
  • Zhang, T., et al. (2024). Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Computer-Aided Molecular Design, 38(5), 32.
  • Presolski, S. I., et al. (2011). Copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Patterson, C. M., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column.
  • Schauer, I. E., et al. (2005). List of 25 proteins identified during LC/MS/MS with the highest number of spectral counts. American Journal of Physiology-Renal Physiology, 289(5), F1059-F1068.
  • Ray, S., et al. (2011). Protein Analysis using Proteotypic Peptides and LC-MS.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp).
  • Backus, K. M., et al. (2022). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv.
  • Yang, Z., & Attygalle, A. B. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(2), 233-243.
  • Ardito, J. A., et al. (2021). Medicinal Chemistry and Chemical Biology Highlights. CHIMIA International Journal for Chemistry, 75(5), 450-456.
  • Lanning, B. R., et al. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. ASSAY and Drug Development Technologies, 12(9-10), 493-506.
  • De, S., et al. (2014). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 12(30), 5649-5652.
  • Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
  • Lang, K., & Chin, J. W. (2014). Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition.
  • BellBrook Labs. (2025).
  • Bogyo, M., & Cravatt, B. F. (2022). Activity Based Protein Profiling for Drug Discovery [Video]. YouTube.
  • Zhang, T., et al. (2020). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 25(10), 2419.
  • Goutierre, A. S., et al. (2025). Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. ACS Fall 2025. American Chemical Society.
  • Finn, M. G., et al. (2012). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology, 851, 39-51.
  • BOC Sciences. (n.d.).
  • Creative Proteomics. (n.d.). Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery.
  • Brear, P., et al. (2019). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. ACS Chemical Biology, 14(12), 2649-2657.
  • Backus, K. M., et al. (2022). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv.
  • Yang, Z., & Attygalle, A. B. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(2), 233-243.
  • Tyanova, S., et al. (2016). Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects.
  • Gao, C., et al. (2018). Recent progress in enzymatic protein labelling techniques and their applications.
  • Yang, Z., & Attygalle, A. B. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(2), 233-243.

Sources

A Researcher's Guide to Covalent Probes: Comparative Analysis of the 2-bromo-N-(prop-2-yn-1-yl)acetamide Adduct Mass Shift

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate fields of proteomics and drug development, covalent probes serve as indispensable tools for interrogating protein function, identifying binding sites, and screening for novel therapeutics. Among the arsenal of available reagents, 2-bromo-N-(prop-2-yn-1-yl)acetamide has garnered significant attention. Its dual-functionality, incorporating a reactive bromoacetamide "warhead" and a bioorthogonal alkyne "handle," provides a versatile platform for activity-based protein profiling and target validation.

This guide provides a detailed technical comparison of the this compound adduct, focusing on the critical mass shift observed via mass spectrometry. We will delve into the mechanistic underpinnings of covalent modification, objectively compare this probe to viable alternatives with supporting data, and present a robust, self-validating experimental workflow for its application.

The Mechanism of Covalent Adduction and the Resulting Mass Shift

The efficacy of this compound as a covalent probe is rooted in the electrophilic nature of its α-bromo-substituted carbonyl group. This "warhead" is susceptible to nucleophilic attack by specific amino acid side chains within a protein's binding pocket. The reaction proceeds via an SN2 mechanism, primarily targeting the highly nucleophilic thiol group of cysteine residues. To a lesser extent, it can also react with the imidazole nitrogen of histidine or the ε-amino group of lysine, depending on the local microenvironment and residue accessibility.

Upon reaction, a stable thioether (or corresponding) bond is formed, displacing the bromide ion. This covalent modification results in a precise and predictable increase in the protein's mass. Understanding this mass shift is fundamental to confirming target engagement.

Calculating the Theoretical Mass Shift:

The mass shift is not the full mass of the probe, but rather the mass of the fragment that is covalently attached to the protein.

  • Molecular Formula of Probe: C₅H₆BrNO

  • Reaction: Protein-SH + Br-CH₂CONH-R' → Protein-S-CH₂CONH-R' + HBr

  • Adducted Fragment: -CH₂CONH(prop-2-yn-1-yl) (C₅H₅NO)

  • Monoisotopic Mass of Adducted Fragment:

    • Carbon (C): 5 x 12.000000 = 60.000000 Da

    • Hydrogen (H): 5 x 1.007825 = 5.039125 Da

    • Nitrogen (N): 1 x 14.003074 = 14.003074 Da

    • Oxygen (O): 1 x 15.994915 = 15.994915 Da

  • Total Theoretical Mass Shift: 95.037114 Da

This calculated mass increase is the definitive signature that mass spectrometry-based proteomics workflows search for to validate the covalent adduction event.[1][2]

Comparative Analysis of Electrophilic Probes

The choice of a covalent probe is a critical experimental decision, dictated by the target residue of interest, desired reactivity, and the need for downstream applications. This compound is distinguished by its alkyne handle, which enables subsequent "click chemistry" ligation to reporter tags like fluorophores or biotin.[3] This feature is absent in many classic alkylating agents.

Here, we compare its performance characteristics with other widely used electrophilic probes.

Covalent ProbeReactive WarheadPrimary Target(s)Reaction TypeMass Shift (Da)Key Features & Considerations
This compound BromoacetamideCysteine, HistidineAlkylation (SN2)+95.0371 Versatile: Contains alkyne handle for bioorthogonal ligation (e.g., CuAAC, SPAAC). Moderately reactive.
Iodoacetamide IodoacetamideCysteine, HistidineAlkylation (SN2)+57.0215Classic Standard: Highly reactive and well-characterized. Lacks a bioorthogonal handle.
N-Ethylmaleimide (NEM) MaleimideCysteineMichael Addition+125.0477Cysteine-Selective: Highly specific for thiols under controlled pH. The entire molecule is adducted.
Acrylamide AcrylamideCysteineMichael Addition+71.0371Small Footprint: Results in a smaller mass modification, which can be advantageous in minimizing protein perturbation.

Expert Insight: The primary advantage of this compound is its strategic balance of reactivity and versatility. While iodoacetamide may offer faster kinetics, it lacks the alkyne handle crucial for two-step labeling procedures common in modern chemical proteomics.[4][5] NEM offers superior cysteine selectivity, but its larger mass shift might be a consideration. The choice, therefore, depends on whether the experimental goal is simple alkylation or a more complex, multi-step interrogation.

A Self-Validating Experimental Workflow

To ensure the trustworthiness and reproducibility of results, a robust experimental design with built-in controls is essential. The following workflow details the steps from protein labeling to mass spectrometric analysis, designed as a self-validating system.

Caption: A robust workflow for covalent labeling and mass shift validation.

Detailed Experimental Protocol
  • Protein and Probe Preparation:

    • Rationale: To ensure clean and efficient labeling, the protein must be in a buffer devoid of extraneous nucleophiles (e.g., DTT, primary amines like Tris at high concentrations).

    • Protocol: Dialyze the target protein into a suitable buffer like 50 mM HEPES or PBS, pH 7.4. Prepare a 100x stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.

  • Labeling Reaction and Controls:

    • Rationale: A vehicle-only control is non-negotiable to account for any non-covalent binding or spontaneous protein modifications. A 10-fold molar excess of the probe is a common starting point to ensure sufficient labeling without excessive off-target effects.

    • Protocol: In parallel reactions, treat the protein (e.g., at 5 µM) with either the probe (to a final concentration of 50 µM) or an equivalent volume of DMSO. Incubate at room temperature for 1 hour with gentle agitation.

  • Quenching and Sample Preparation:

    • Rationale: Quenching the reaction with a potent nucleophile like DTT consumes any unreacted probe, preventing non-specific labeling during subsequent sample handling.

    • Protocol: Add DTT to a final concentration of 5 mM to stop the reaction.

      • For Intact Mass Analysis: Proceed immediately to cleanup using a desalting column to remove excess probe and salts.

      • For Peptide Mapping: Denature the protein (e.g., with urea), reduce (DTT), alkylate non-modified cysteines (e.g., with iodoacetamide), and digest with a protease like trypsin.

  • Mass Spectrometry and Data Analysis:

    • Rationale: High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) is required to accurately resolve the +95.0371 Da mass shift from the protein's isotopic envelope or within a complex peptide mixture.[6][7]

    • Protocol: Analyze the prepared sample by LC-MS/MS. For data analysis, use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) and specify a variable modification of +95.0371 Da on Cys, His, and Lys residues. The identification of peptides bearing this specific mass addition confirms the covalent adduct and pinpoints the modification site.[1]

Trustworthiness through Orthogonal Validation: The alkyne handle is the key to a powerful self-validation step. The labeled protein sample can be subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized reporter tag (e.g., Biotin-Azide or a Fluorescent-Azide). Subsequent enrichment on streptavidin beads or visualization by in-gel fluorescence should correlate directly with the population of protein identified as modified by mass spectrometry, providing an independent line of evidence for the covalent event.

Conclusion

This compound is a potent and versatile covalent probe for chemical biology and drug discovery. Its defining characteristic is the induction of a precise +95.0371 Da mass shift upon adduction to a target protein, a signature readily detectable by modern mass spectrometry. While other probes may offer greater reactivity or selectivity for specific residues, the inclusion of a bioorthogonal alkyne handle provides an unparalleled advantage for multi-step experimental designs and orthogonal validation. By employing the rigorous, self-validating workflow described herein, researchers can confidently identify and characterize covalent protein-ligand interactions, accelerating our understanding of complex biological systems.

References

  • ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Available at: [Link]

  • PMC. (2023). Chemical biology tools for protein labelling: insights into cell–cell communication. Available at: [Link]

  • PMC. (N.D.). Fluorescent labeling and modification of proteins. Available at: [Link]

  • Abberior Instruments. (N.D.). Protein labeling protocol. Available at: [Link]

  • Organic Syntheses. (N.D.). Acetamide, N-bromo-. Available at: [Link]

  • bioRxiv. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. Available at: [Link]

  • Royal Society of Chemistry. (2025). Activatable covalent labeling probes: design, mechanism, and biological applications. Available at: [Link]

  • ResearchGate. (N.D.). Site-Specific Protein Labeling Methods and Protocols. Available at: [Link]

  • MDPI. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Available at: [Link]

  • Wiley Online Library. (N.D.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Available at: [Link]

  • PMC. (N.D.). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Available at: [Link]

  • Sino Biological. (N.D.). Protein Labeling Techniques. Available at: [Link]

  • Google Patents. (N.D.). Amino acid derivative and bromoacetyl modified peptides.
  • MDPI. (N.D.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Available at: [Link]

  • MDPI. (N.D.). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Available at: [Link]

  • PubMed. (N.D.). 2-Bromo-N-(2-chloro-phen-yl)acetamide. Available at: [Link]

  • eLife. (2026). Phenylhydrazone-based endoplasmic reticulum proteostasis regulator compounds with enhanced biological activity. Available at: [Link]

  • UC Berkeley Superfund Research Program. (N.D.). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive inte. Available at: [Link]

  • ResearchGate. (2025). 2-Bromoacetamide. Available at: [Link]

  • PMC. (N.D.). Novel Approaches to identify protein adducts produced by lipid peroxidation. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Haloacetamide Reagents in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a complex biological sample to meaningful proteomic data is paved with critical decisions. Among the most crucial yet often overlooked steps is the alkylation of cysteine residues. This seemingly simple chemical modification is fundamental to preventing disulfide bond reformation, ensuring complete protein digestion, and ultimately, achieving high-quality, reproducible mass spectrometry results.[1] The choice of alkylating agent is not trivial; it directly impacts peptide identification rates, data interpretation, and the potential for introducing misleading artifacts.

This guide provides an in-depth, head-to-head comparison of the most common haloacetamide reagents used in proteomics. Moving beyond a simple listing of features, we will explore the causality behind experimental choices, grounded in chemical principles and supported by experimental data, to empower you to select the optimal reagent for your specific research goals.

The Pillars of Alkylation: Why We Cap Cysteine Residues

In a typical bottom-up proteomics workflow, proteins are first denatured and then subjected to reduction to break the disulfide bonds (S-S) that hold them in their tertiary and quaternary structures.[2] This is commonly achieved using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[2][3] However, the newly freed sulfhydryl groups (-SH) on cysteine residues are highly reactive and will readily re-oxidize, forming a heterogeneous mixture of disulfide-linked peptides that complicates analysis.

Alkylation is the essential next step. By covalently modifying, or "capping," these free sulfhydryl groups, we prevent their re-oxidation, ensuring that proteins remain in a linearized state for efficient enzymatic digestion and subsequent analysis by mass spectrometry.[1] An ideal alkylating agent should be highly reactive and specific to cysteine, introduce a known mass shift, and generate minimal side reactions.

The Haloacetamide Contenders: A Detailed Profile

Haloacetamides are a class of reagents that react with the nucleophilic sulfhydryl group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction. The reactivity trend is dictated by the halogen's ability to act as a leaving group: Iodine > Bromine > Chlorine . This fundamental chemical principle governs the performance differences we observe in the lab.

Iodoacetamide (IAA): The Classic Workhorse

Iodoacetamide (IAA) is the most established and widely used alkylating agent in proteomics.[4] Its popularity stems from its high reactivity, which allows for rapid and complete alkylation under mild conditions—typically 30 minutes at room temperature in the dark.[5] This reaction adds a carbamidomethyl group (+57.021 Da) to cysteine residues.

  • Mechanism of Action: The carbon-iodine bond is the weakest among the haloacetamides, making iodine an excellent leaving group. The nucleophilic sulfur of a deprotonated cysteine (thiolate anion) readily attacks the carbon atom, displacing the iodine and forming a stable thioether bond.

  • Expertise & Experience: IAA's high reactivity is a double-edged sword. While it ensures efficient cysteine capping, it also leads to a higher propensity for off-target reactions.[2][6] To mitigate this, alkylation with IAA should always be performed in the dark, as it is light-sensitive, and promptly quenched with an excess of a reducing agent like DTT to consume any remaining reagent.[6][7][8]

  • Known Side Reactions: Due to its high reactivity, excess IAA can alkylate other nucleophilic residues, including methionine, lysine, histidine, and the N-terminus of peptides.[6][7][9] Alkylation of methionine by iodine-containing reagents is a particularly significant issue that can lead to a prominent neutral loss during mass spectrometry, thereby decreasing the identification rates of methionine-containing peptides.[2][10][11]

2-Chloroacetamide (CAA): The Specific Alternative

As an alternative to IAA, 2-chloroacetamide (CAA) has gained traction for its improved specificity.[1][4] It also adds a carbamidomethyl group (+57.021 Da), meaning no changes are required in the mass spectrometer's search parameters.

  • Mechanism of Action: The reaction mechanism is identical to IAA's, but the carbon-chlorine bond is much stronger than the carbon-iodine bond. This makes chlorine a poorer leaving group, resulting in a significantly lower reaction rate compared to IAA.

  • Expertise & Experience: The reduced reactivity of CAA is its main advantage. It results in far fewer off-target modifications, leading to cleaner mass spectra and potentially higher numbers of unique peptide identifications.[1][10] However, this comes at the cost of reaction speed and efficiency. To achieve complete alkylation, CAA often requires higher temperatures (e.g., 37°C) or longer incubation times.

  • Known Side Reactions: While CAA significantly reduces the off-target alkylation seen with IAA, it is not without its own artifacts.[4] Most notably, studies have shown that using CAA can lead to a dramatic increase in the oxidation of methionine residues, with rates as high as 40% compared to just 2-5% with IAA.[4] This is a critical consideration, as methionine oxidation can be a biologically relevant post-translational modification, and artificially inducing it can confound results.

2-Bromoacetamide (BAA): The High-Speed Operator

2-Bromoacetamide (BAA) is a less commonly used but highly effective haloacetamide. As expected from chemical principles, its reactivity lies between that of IAA and CAA.

  • Mechanism of Action: With bromine as the leaving group, BAA reacts faster than CAA but more slowly than IAA. Like its counterparts, it adds a carbamidomethyl group (+57.021 Da).

  • Expertise & Experience: BAA offers a compromise between the speed of IAA and the specificity of CAA. Some studies have proposed using a "cocktail" of IAA, BAA, and CAA to leverage the different reactivities of each reagent, potentially achieving more complete alkylation across a range of sterically hindered sites with a lower overall concentration of each individual reagent to minimize side effects.[10]

  • Known Side Reactions: Side reactions are expected to be intermediate between IAA and CAA. While more specific than IAA, it will still exhibit more off-target modifications than CAA.

Head-to-Head Performance Comparison

The choice of reagent involves balancing speed, completeness, and the introduction of artifacts. The following table summarizes the key performance characteristics based on experimental evidence.

FeatureIodoacetamide (IAA)2-Chloroacetamide (CAA)2-Bromoacetamide (BAA)
Reactivity Very HighLowHigh
Typical Conditions 20-30 min, Room Temp, Dark[5]30-60 min, RT or 37°C30 min, Room Temp
Specificity ModerateHigh[1][10]Moderate-High
Primary Advantage Fast and complete reactionHigh specificity, fewer off-target alkylations[10]A balance of speed and specificity
Major Disadvantage Significant off-target reactions (Met, Lys, His, N-term)[2][7][9]Slower reaction rate; can cause significant methionine oxidation[4]Less characterized than IAA or CAA
Impact on Peptide IDs Can be reduced due to Met alkylation and neutral loss[2]Can be higher due to cleaner spectra[2][10]Generally favorable
Mass Modification +57.021 Da+57.021 Da+57.021 Da

Visualizing the Proteomics Workflow and Alkylation Chemistry

To provide a clear overview, the following diagrams illustrate the position of alkylation within the broader proteomics workflow and the fundamental chemical reaction involved.

ProteomicsWorkflow cluster_prep Sample Preparation cluster_analysis Analysis ProteinExtract Protein Extraction Reduction Reduction (e.g., DTT, TCEP) ProteinExtract->Reduction Alkylation Alkylation (IAA, CAA, BAA) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LC Peptide Separation (LC) Digestion->LC MS Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data

Caption: The SN2 reaction of a cysteine thiol with a haloacetamide reagent.

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for in-solution alkylation. The causality for each step is explained to ensure trustworthiness and adaptability.

Objective: To reduce and completely alkylate protein cysteine residues prior to enzymatic digestion.

Reagents & Materials:

  • Protein extract in a denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5).

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh).

  • Alkylation Reagent Stock: 500 mM Iodoacetamide (IAA) or 500 mM 2-Chloroacetamide (CAA) in buffer (prepare fresh and protect IAA from light).

  • Quenching Solution: 500 mM DTT stock.

  • Digestion Buffer: e.g., 50 mM Ammonium Bicarbonate, pH 8.0.

Procedure:

  • Protein Solubilization & Denaturation:

    • Action: Ensure your protein sample (e.g., 100 µg) is fully solubilized in a denaturing buffer like 8 M urea.

    • Causality: Denaturation is critical to unfold the protein, making all cysteine residues accessible to the reducing and alkylating reagents. Incomplete denaturation is a primary cause of incomplete alkylation.

  • Reduction of Disulfide Bonds:

    • Action: Add 500 mM DTT stock to the protein solution to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C. [3] * Causality: DTT reduces the disulfide bonds to free sulfhydryl groups. The elevated temperature accelerates this process. Avoid temperatures above 60°C in urea buffers to prevent carbamylation of lysine residues. [3]

  • Cooling:

    • Action: Cool the sample to room temperature.

    • Causality: Alkylation reactions are exothermic. Bringing the sample to a defined temperature (room temp) ensures the reaction starts under controlled conditions and is not unnecessarily accelerated, which can increase side reactions, especially for IAA.

  • Alkylation (The Critical Choice):

    • Action: Add the alkylating agent stock to a final concentration of 14-15 mM. [3][7]Incubate at room temperature.

      • For IAA: Incubate for 30 minutes in complete darkness. [7][8] * For CAA: Incubate for 45-60 minutes. For proteins known to be difficult, incubation at 37°C can improve efficiency.

    • Causality: A molar excess of the alkylating agent over the reducing agent ensures the forward reaction (cysteine capping) is favored over the reverse (re-oxidation). Performing the IAA reaction in the dark is mandatory to prevent the formation of iodine radicals that can cause other unwanted modifications. [6]

  • Quenching the Reaction:

    • Action: Add an excess of DTT (e.g., to a final concentration of 10 mM) to quench any remaining alkylating reagent. Incubate for 15 minutes. [7] * Causality (Self-Validation): This step is a crucial control. It immediately stops the alkylation reaction, preventing further off-target modifications during subsequent steps like digestion. Any unreacted alkylating agent will react with the excess DTT.

  • Buffer Exchange & Digestion:

    • Action: Dilute the sample at least 8-fold with a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 1 M. Proceed with trypsin digestion.

    • Causality: High concentrations of urea will inhibit or inactivate digestive enzymes like trypsin. Dilution is essential for efficient proteolysis.

Decision-Making Framework: Which Reagent Is Right for You?

  • For Maximum Speed and Routine Discovery: Iodoacetamide (IAA) remains the go-to choice. Its fast and reliable reaction kinetics are ideal for high-throughput workflows. Trustworthiness Check: Be sure to include carbamidomethyl-methionine as a potential variable modification in your database search to correctly identify peptides that have undergone this common side reaction. [10]

  • For Maximum Specificity and PTM Studies: 2-Chloroacetamide (CAA) is the superior option when minimizing off-target effects is paramount. This is especially true when studying modifications on lysine, histidine, or N-termini, where IAA could cause interference. Trustworthiness Check: Always run a control and search your data for methionine oxidation. If your study focuses on redox proteomics, the high potential for artificial Met-Ox with CAA makes it a less-than-ideal choice. [4]

  • For a Balanced Approach: 2-Bromoacetamide (BAA) or a cocktail approach can provide a good balance of reaction efficiency and reduced side reactions. This is an area for in-lab optimization for specific, challenging samples.

Conclusion

The selection of a haloacetamide reagent is a strategic decision in proteomics sample preparation that requires a clear understanding of the trade-offs between reactivity and specificity. While iodoacetamide is a fast and effective classic, its propensity for side reactions can complicate data analysis. Chloroacetamide offers a more specific alternative but requires longer incubation and introduces the significant risk of methionine oxidation. By understanding the chemical principles and experimental data outlined in this guide, researchers can make informed decisions, tailor protocols to their specific needs, and produce higher quality, more reliable proteomics data.

References

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Selevsek, N., et al. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Retrieved January 27, 2026, from [Link]

  • Papp, B., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules. Retrieved January 27, 2026, from [Link]

  • Baranovskaya, E.O., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics. Retrieved January 27, 2026, from [Link]

  • Hains, P.G., & Robinson, P.J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Retrieved January 27, 2026, from [Link]

  • Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. (2024). bioRxiv. Retrieved January 27, 2026, from [Link]

  • Baranovskaya, E.O., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. Retrieved January 27, 2026, from [Link]

  • Advances in proteomics sample prep reagents and quantitative MS workflows. (2024). YouTube. Retrieved January 27, 2026, from [Link]

  • Protein Reduction, Alkylation, Digestion. (2011). University of Washington Proteomics Resource. Retrieved January 27, 2026, from [Link]

  • Papp, B., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PubMed. Retrieved January 27, 2026, from [Link]

  • Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. (2009). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Procedure for Reduction and Alkylation. (n.d.). University of Iowa, Carver College of Medicine. Retrieved January 27, 2026, from [Link]

  • Nemes, P., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. Retrieved January 27, 2026, from [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cysteine-Reactive Probes: Performance of 2-bromo-N-(prop-2-yn-1-yl)acetamide in Complex Proteomes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemoproteomics, the ability to selectively identify and engage functional amino acid residues within their native cellular environment is paramount. This guide provides an in-depth analysis of 2-bromo-N-(prop-2-yn-1-yl)acetamide, a widely utilized cysteine-reactive probe. We will explore its mechanism, compare its performance against other common electrophilic "warheads," and provide a detailed experimental protocol to empower your research in mapping the reactive cysteinome.

Introduction: The Significance of Cysteine in the Proteome

Cysteine, with its nucleophilic thiol side chain, is a key player in protein function and regulation.[1] Under physiological conditions, the thiol group can be deprotonated to the more reactive thiolate form, making it a prime target for both endogenous signaling molecules and exogenous covalent drugs.[1] These "hyper-reactive" cysteines often reside in enzyme active sites, allosteric pockets, or sites of post-translational modification.[2] Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that employs chemical probes to map these functional sites directly within complex proteomes, providing insights into protein activity rather than just abundance.[3][4][5]

The Dual-Functionality of this compound

This compound is a bifunctional reagent designed for chemoproteomic applications. Its structure consists of two key components:

  • A Bromoacetamide "Warhead": This electrophilic group serves as the reactive moiety. It readily undergoes a nucleophilic substitution reaction with the thiolate side chain of cysteine residues, forming a stable covalent bond.[6] This irreversible modification allows for the capture and subsequent identification of targeted proteins.

  • A Propargyl (Alkyne) "Handle": The terminal alkyne group is a bioorthogonal handle. This means it is chemically inert within the biological system but can be specifically and efficiently derivatized ex vivo.[3] The most common method for this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction, which allows for the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).[7][8]

The combination of a reactive warhead and a bioorthogonal handle makes this compound a versatile tool for identifying and enriching cysteine-containing proteins from complex biological mixtures like cell lysates.[3][7]

Mechanism of Action and Workflow

The overall process involves two main stages: covalent labeling of proteins followed by bioorthogonal ligation to a reporter tag for downstream analysis.

G cluster_0 Step 1: Covalent Labeling (in situ / in vitro) cluster_1 Step 2: Bioorthogonal 'Click' Chemistry cluster_2 Step 3: Downstream Analysis Proteome Complex Proteome (e.g., Cell Lysate) LabeledProteome Alkyne-Labeled Proteome Proteome->LabeledProteome Covalent modification of reactive Cys Probe This compound Probe->LabeledProteome TaggedProteome Reporter-Tagged Proteome LabeledProteome->TaggedProteome CuAAC Reaction (CuSO4, Reductant, Ligand) Reporter Azide-Reporter (Biotin or Fluorophore) Reporter->TaggedProteome Analysis Enrichment (Streptavidin) On-Bead Digestion LC-MS/MS Analysis TaggedProteome->Analysis Target Identification

Caption: General chemoproteomics workflow using an alkyne probe.

Performance Comparison with Alternative Cysteine-Reactive Probes

While this compound is a potent and widely used probe, its performance should be considered in the context of other available cysteine-reactive electrophiles. The choice of probe can significantly impact the subset of cysteines identified.[9]

FeatureBromoacetamideIodoacetamideAcrylamideChloroacetamide
Reaction Mechanism SN2SN2Michael AdditionSN2
Reactivity HighVery HighModerate to HighModerate
Selectivity Primarily Cys; potential for off-target reactions with Lys/His at high concentrations or pH.Similar to bromoacetamide, but generally considered more reactive and potentially less selective.[10]Highly selective for Cys due to the softer nature of the Michael acceptor.Generally considered to have broad reactivity with cysteines.[11]
Advantages - Fast reaction kinetics. - Good cell permeability.[10]- "Gold standard" for cysteine alkylation.[12] - Very rapid labeling.- High cysteine selectivity. - Warhead present in many FDA-approved covalent drugs.[13]- Broad reactivity profile useful for "scout" fragments.[11]
Disadvantages - Potential for lower selectivity compared to acrylamides.[9]- Can be unstable in aqueous buffers.[12] - Higher cytotoxicity compared to some newer probes.[10] - Can cross-react with lysines.[12]- Slower reaction kinetics compared to haloacetamides.- Moderate reactivity may not capture all hyper-reactive sites.
Best For Broad, rapid profiling of reactive cysteines.Situations requiring very fast and comprehensive labeling.Applications where high cysteine selectivity is critical.Fragment-based screening to discover druggable cysteines.[11]

Expert Insight: The choice between a bromoacetamide and an iodoacetamide probe often comes down to a balance of reactivity and stability. While iodoacetamides are often considered the "gold standard" for cysteine labeling, their higher reactivity can sometimes lead to increased off-target effects and lower stability in solution.[10][12] Bromoacetamides offer a slightly attenuated reactivity, which can be advantageous in certain contexts, providing a robust and efficient labeling of a broad range of reactive cysteines. Acrylamides, reacting via a different mechanism, offer a more selective but potentially slower labeling profile.[9] Therefore, for a comprehensive understanding of the reactive cysteinome, employing probes with different warheads can be a powerful strategy.[12]

Experimental Protocol: Profiling Reactive Cysteines in a Cell Lysate

This protocol provides a self-validating system for identifying protein targets of this compound in a complex proteome using a competitive profiling approach.

Rationale

The core of this protocol is a competition experiment. By pre-incubating the proteome with a non-tagged version of the covalent ligand (the "competitor"), we can block the binding sites for the alkyne probe. When comparing the probe-labeled proteins from the competitor-treated sample to a DMSO control, a significant reduction in signal for a particular protein indicates a specific interaction. This is crucial for distinguishing true targets from non-specifically labeled proteins.

G cluster_0 Sample Preparation cluster_1 Competitive Labeling cluster_2 Click Chemistry & Enrichment cluster_3 Mass Spectrometry Analysis Lysate Prepare Cell Lysate (e.g., in PBS) Quantify Quantify Protein (e.g., BCA Assay) Lysate->Quantify DMSO Control Sample: Add DMSO Quantify->DMSO Competitor Experimental Sample: Add Competitor (e.g., N-propargyl-2-bromoacetamide) Quantify->Competitor Incubate_Comp Incubate (e.g., 30 min, RT) DMSO->Incubate_Comp Competitor->Incubate_Comp Probe Add Alkyne Probe (this compound) Incubate_Comp->Probe Incubate_Probe Incubate (e.g., 1 hr, RT) Probe->Incubate_Probe Click Perform CuAAC 'Click' Reaction with Azide-Biotin Incubate_Probe->Click Precipitate Precipitate Protein (e.g., Chloroform/Methanol) Click->Precipitate Resuspend Resuspend Pellet in SDS Precipitate->Resuspend Enrich Enrich with Streptavidin Beads Resuspend->Enrich Wash Wash Beads Extensively Enrich->Wash Digest On-Bead Tryptic Digestion Wash->Digest LCMS Analyze Peptides by LC-MS/MS Digest->LCMS AnalyzeData Data Analysis: Identify & Quantify Peptides LCMS->AnalyzeData

Caption: Step-by-step experimental workflow for competitive chemoproteomics.

Step-by-Step Methodology

1. Proteome Preparation: a. Harvest cells and lyse in a suitable buffer (e.g., PBS) via sonication or mechanical disruption on ice. b. Clarify the lysate by centrifugation (e.g., 14,000 x g for 30 minutes at 4°C) to pellet cell debris. c. Collect the supernatant and determine the protein concentration using a standard method like the BCA assay. d. Normalize the proteome concentration to 1-2 mg/mL with lysis buffer.

2. Competitive Covalent Labeling: a. For a 100 µL final reaction volume, aliquot 1-2 mg of proteome into two microcentrifuge tubes. b. To the "Experimental" tube, add your competitor compound (e.g., a non-alkyne version of a suspected inhibitor) to the desired final concentration. To the "Control" tube, add an equivalent volume of the vehicle (e.g., DMSO). c. Incubate both samples for 30 minutes at room temperature to allow the competitor to bind to its targets. d. Add this compound to both tubes to a final concentration of 100 µM.[13] This concentration may require optimization. e. Incubate for 1 hour at room temperature to allow for covalent labeling by the probe.

3. Bioorthogonal Tagging (CuAAC Reaction): a. Prepare a "Click-Mix" containing: i. Azide-biotin tag (e.g., 100 µM final concentration). ii. Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 1 mM final concentration, freshly prepared). iii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (e.g., 100 µM final concentration). iv. Copper(II) sulfate (CuSO₄) (e.g., 1 mM final concentration). b. Add the Click-Mix to each proteome sample and incubate for 1 hour at room temperature, protected from light.

4. Protein Enrichment: a. Precipitate the proteins to remove excess click chemistry reagents. A common method is chloroform/methanol precipitation. b. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS). c. Dilute the sample with PBS to reduce the SDS concentration to ~0.2%. d. Add streptavidin-agarose beads to the samples and incubate for 1-2 hours at room temperature with rotation to capture the biotin-tagged proteins. e. Pellet the beads by centrifugation and discard the supernatant. f. Wash the beads extensively to remove non-specifically bound proteins. This is a critical step for clean results. Perform sequential washes with SDS in PBS, PBS alone, and then urea (e.g., 6M) in PBS.

5. Sample Preparation for Mass Spectrometry: a. Resuspend the washed beads in a buffer suitable for digestion (e.g., 2M urea in 100 mM Tris-HCl). b. Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (note: this alkylates cysteines not labeled by the probe). c. Perform on-bead digestion by adding trypsin and incubating overnight at 37°C. d. Collect the supernatant containing the digested peptides. e. Acidify the peptides (e.g., with formic acid) and desalt using a C18 StageTip.

6. LC-MS/MS Analysis: a. Analyze the desalted peptides using a high-resolution mass spectrometer. b. Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides. c. Compare the relative abundance of peptides between the DMSO control and the competitor-treated sample to identify proteins that show a significant decrease in labeling, indicating they are specific targets of your competitor compound.[13]

Conclusion

This compound is a powerful and versatile tool for activity-based protein profiling and covalent ligand discovery. Its high reactivity and compatibility with bioorthogonal click chemistry allow for the efficient identification of functionally important cysteines in complex proteomes. While alternatives like iodoacetamides and acrylamides exist, each with their own distinct reactivity and selectivity profiles, the bromoacetamide warhead provides a robust balance of reactivity and stability suitable for a wide range of chemoproteomic applications. By employing a rigorous, competition-based experimental design, researchers can confidently identify specific protein targets, paving the way for a deeper understanding of protein function and the development of novel covalent therapeutics.

References

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available from: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC - NIH. Published 2022-11-10. Available from: [Link]

  • Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. PMC - NIH. Published 2016-08-26. Available from: [Link]

  • A perspective on cysteine-reactive activity-based probes. RSC Publishing. Published 2025-10-24. Available from: [Link]

  • Click Chemistry in Proteomic Investigations. PMC - PubMed Central - NIH. Available from: [Link]

  • Chemical Protein Modification through Cysteine. CORE. Published 2016-01-20. Available from: [Link]

  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Published 2025-08-06. Available from: [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Published 2016-04-21. Available from: [Link]

  • Comparative reactivity profiling of cysteine-specific probes by chemoproteomics. ResearchGate. Available from: [Link]

  • Activity-based protein profiling: A graphical review. PMC - PubMed Central. Available from: [Link]

  • Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. PMC - NIH. Available from: [Link]

  • The proteome-wide potential for reversible covalency at cysteine. PMC - NIH. Available from: [Link]

  • Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University. Available from: [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. Published 2018-04-08. Available from: [Link]

  • Outline of workflow used to identify alkyne-tagged proteins adducted by... ResearchGate. Available from: [Link]

  • (a) Non-enzymatic modification of cysteines by fumarate causes protein... ResearchGate. Available from: [Link]

  • Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA. Available from: [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. Available from: [Link]

  • Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021. YouTube. Published 2021-03-17. Available from: [Link]

  • (PDF) Activity-Based Protein Profiling for Natural Product Target Discovery. ResearchGate. Published 2025-08-06. Available from: [Link]

  • Covalent modifications to enzymes | Biomolecules | MCAT | Khan Academy. YouTube. Published 2015-01-23. Available from: [Link]

  • 2-Bromo-N-methylacetamide | C3H6BrNO | CID 15490745. PubChem - NIH. Available from: [Link]

  • N-[3-(2-bromo-4-pyridinyl)prop-2-enyl]acetamide | C10H11BrN2O | CID. PubChem. Published 2025-11-15. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(prop-2-yn-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(prop-2-yn-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.